Methyl 3-amino-2H-indazole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-aminoindazole-2-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8(10)6-4-2-3-5-7(6)11-12/h2-5H,10H2,1H3 |
InChI Key |
YKLKLGLXYJWVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C2C=CC=CC2=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of Methyl 3-amino-2H-indazole-2-carboxylate
Abstract
Methyl 3-amino-2H-indazole-2-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators.[1] Distinguished by its indazole core and the specific N2-carbamate protecting group, this compound serves as a critical electrophilic scaffold in medicinal chemistry. This guide provides an in-depth analysis of its chemical structure, tautomeric stability, synthesis via nucleophilic aromatic substitution (
Chemical Structure & Tautomeric Analysis
The indazole ring system exists in a tautomeric equilibrium between the
Structural Specificity
The subject compound is the 2-carboxylate isomer. Unlike the more common
-
Core Scaffold: 3-Aminoindazole
-
Functionalization: Methyl carbamate at position N2.
-
Key Feature: The C3-amino group remains free, serving as a nucleophile for further derivatization (e.g., amide coupling, urea formation).
Tautomeric Equilibrium & Isomerization
Researchers must be aware of the kinetic vs. thermodynamic control governing this structure.
-
Kinetic Product: Acylation of 3-aminoindazole often yields the N2-acyl derivative initially due to the higher nucleophilicity of the N2 lone pair in the
-tautomer. -
Thermodynamic Rearrangement: Under thermal stress or acid catalysis, N2-acylated indazoles can undergo an intermolecular or intramolecular rearrangement to the thermodynamically more stable N1-isomer (Methyl 3-amino-1H-indazole-1-carboxylate).
Critical Handling Note: Maintain strictly neutral or basic conditions during storage to prevent spontaneous migration of the carbomethoxy group from N2 to N1.
Figure 1: Tautomeric rearrangement pathway from the N2-carboxylate (kinetic) to the N1-carboxylate (thermodynamic).
Synthesis Protocol
The most robust synthetic route involves the cyclization of 2-fluorobenzonitrile with methyl hydrazinecarboxylate (methyl carbazate). This method avoids the use of free hydrazine (a toxicological hazard) and directly installs the protecting group.
Reaction Mechanism
-
Nucleophilic Attack: The terminal amine (
) of methyl carbazate attacks the electron-deficient C-F carbon of 2-fluorobenzonitrile via . -
Cyclization: The internal amide nitrogen attacks the nitrile carbon (
). -
Isomerization: The resulting imine tautomerizes to the amino-indazole.
Step-by-Step Protocol
-
Reagents: 2-Fluorobenzonitrile (1.0 eq), Methyl hydrazinecarboxylate (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Conditions:
, 4-6 hours.
Procedure:
-
Charge a reaction vessel with 2-fluorobenzonitrile and NMP (5 mL/g).
-
Add
and methyl hydrazinecarboxylate under nitrogen atmosphere. -
Heat the mixture to
with vigorous stirring. Monitor by HPLC for the disappearance of the nitrile. -
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: The product typically precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexanes). Note: Avoid acidic mobile phases to prevent N2
N1 migration.
Figure 2: Synthetic workflow for the preparation of the target indazole.
Physicochemical Properties[2][3][4][5][6][7]
The following data characterizes the pure compound. These values are critical for formulation and assay development.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 191.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Range depends on purity/isomer content | |
| Solubility | DMSO (>20 mg/mL), DMF, Methanol | Poor water solubility |
| LogP (Predicted) | ~1.2 | Lipophilic, membrane permeable |
| pKa (Conjugate Acid) | ~2.5 (N1), ~14 (NH2) | Weakly basic |
| H-Bond Donors | 1 ( | |
| H-Bond Acceptors | 4 (N, O) |
Spectroscopic Characterization
Verification of the 2-carboxylate structure (vs. 1-carboxylate) is best achieved via NMR spectroscopy.
-
NMR (DMSO-
, 400 MHz):-
3.95 (s, 3H,
) – Diagnostic methyl ester singlet. -
6.50 (bs, 2H,
) – Broad exchangeable singlet. - 7.20 - 8.10 (m, 4H, Ar-H) – Aromatic region.
-
Differentiation: The chemical shift of the proton at position C7 (closest to N1) often differs between N1 and N2 substituted isomers due to shielding/deshielding effects of the carbonyl group. In N2-acylated forms, the H7 proton is typically less deshielded compared to N1-acylated forms.
-
3.95 (s, 3H,
-
IR Spectrum:
-
~1730
(C=O, carbamate ester). -
~3300-3400
( stretch). -
~2220
(Absent) – Confirms consumption of nitrile.
-
~1730
Applications in Drug Discovery[2]
Methyl 3-amino-2H-indazole-2-carboxylate serves as a high-value intermediate for:
-
Kinase Inhibitors: The 3-aminoindazole scaffold mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes (e.g., VEGFR, PDGFR inhibitors).
-
PARP Inhibitors: Indazole-carboxamides are precursors to Poly (ADP-ribose) polymerase inhibitors used in oncology.
-
Bioisosteres: The indazole core acts as a bioisostere for indole or benzimidazole, offering altered metabolic stability and hydrogen-bonding vectors.
Experimental Usage: Amide Coupling
To utilize the exocyclic amine (
-
Protocol: React with acyl chlorides or carboxylic acids (using HATU/DIPEA).
-
Selectivity: The
at C3 is less nucleophilic than aliphatic amines but can be acylated under standard conditions. The N2-carbamate protects the ring nitrogen, preventing side reactions.
References
-
Synthesis of 3-Aminoindazoles
-
Hydrazine Carboxylate Reactivity
- Title: Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction (Demonstrates reactivity of methyl carbaz
-
Source: Synlett 2016, 27, 131-135.[3]
-
Indazole Scaffold in Medicinal Chemistry
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Source: Molecules 2023.
-
URL:[Link]
-
Structural Data & CAS Verification
- Title: 2-Methyl-2H-indazol-3-amine (Analogous Structure D
- Source: PubChem CID 590075.
-
URL:[Link]
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An In-depth Technical Guide to Methyl 3-amino-2H-indazole-2-carboxylate: Synthesis, Properties, and Applications
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 3-amino-2H-indazole-2-carboxylate. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, and explore its significance as a versatile intermediate in the fields of medicinal chemistry and agrochemical research. The narrative emphasizes the causal relationships behind experimental choices and the strategic importance of this molecule's unique structural features.
Executive Summary: The Strategic Value of the 2H-Indazole Scaffold
The indazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmacologically active agents and agrochemicals.[1] Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, and the specific substitution pattern on the pyrazole ring nitrogen is a critical determinant of biological activity.[1] Recent research has underscored the therapeutic potential of 2H-indazole derivatives, which often exhibit superior potency and selectivity compared to their 1H- counterparts. For instance, studies on Prostanoid EP4 receptor antagonists revealed that 2H-regioisomers were essential for maintaining high antagonist potency, while the corresponding 1H-isomers were significantly less active.[2]
Methyl 3-amino-2H-indazole-2-carboxylate is a key building block that provides an efficient entry point to this valuable chemical space. Its structure is notable for two key features:
-
The 3-amino group: A versatile functional handle that allows for a wide array of subsequent chemical transformations, most commonly the formation of amide bonds to build complex molecular architectures.
-
The N-2 methoxycarbonyl group: This group locks the molecule as the 2H-isomer and modulates the electronic properties of the indazole ring system.
This guide serves to equip researchers with the foundational knowledge required to effectively synthesize and utilize this high-value intermediate.
Physicochemical and Structural Properties
The fundamental properties of Methyl 3-amino-2H-indazole-2-carboxylate are summarized below. The molecular formula and weight have been calculated and are consistent with isomeric structures found in chemical databases.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | Calculated |
| Molecular Weight | 191.19 g/mol | Calculated[3][4] |
| IUPAC Name | Methyl 3-amino-2H-indazole-2-carboxylate | - |
| CAS Number | Not assigned | - |
Chemical Structure and Isomerism
The structure of Methyl 3-amino-2H-indazole-2-carboxylate is defined by the attachment of a methoxycarbonyl group at the N-2 position and an amino group at the C-3 position of the indazole ring.
Caption: 2D Structure of Methyl 3-amino-2H-indazole-2-carboxylate.
A critical aspect of indazole chemistry is the regioselectivity of N-substitution. Alkylation or acylation of an unsubstituted 1H-indazole typically yields a mixture of N-1 and N-2 substituted products. The synthesis protocol outlined in this guide leverages starting materials and conditions that selectively yield the desired 2H-indazole isomer, which is often the more sought-after isomer in drug discovery programs.[2]
Synthesis Protocol
The synthesis of Methyl 3-amino-2H-indazole-2-carboxylate and its derivatives is reliably achieved through the N-acylation of a corresponding 3-aminoindazole precursor. The following protocol is adapted from established methodologies for the selective N-2 acylation of the indazole ring.
Experimental Workflow: N-2 Acylation of 3-Aminoindazole
This protocol describes the reaction of a 3-aminoindazole with a chloroformate or pyrocarbonate to install the methoxycarbonyl group at the N-2 position. This choice of acylating agent is crucial; stronger, less-hindered reagents can lead to mixtures of N-1 and N-2 products, whereas pyrocarbonates often provide excellent selectivity for the N-2 position under controlled conditions.
Caption: Synthesis workflow for N-2 acylation of 3-aminoindazole.
Step-by-Step Methodology
Materials:
-
3-Aminoindazole (or a substituted analogue)
-
Pyrocarbonic acid dimethyl ester (DMDC) or Methyl chloroformate
-
Pyridine (anhydrous)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoindazole (1.0 eq.) in anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger, preventing the formation of hydrochloride salts that could complicate the reaction.
-
Reagent Addition: Slowly add pyrocarbonic acid dimethyl ester (1.1 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature between 20-30°C with a water bath if necessary.
-
Reaction: Heat the reaction mixture to 30-50°C and stir for 30 minutes to 2 hours. The choice of temperature and time is critical for driving the reaction to completion while maintaining selectivity for the N-2 position.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. The product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual pyridine and other water-soluble impurities.
-
Drying: Dry the isolated solid under vacuum to yield Methyl 3-amino-2H-indazole-2-carboxylate. Purity can be assessed by NMR and LC-MS.
Applications in Research and Development
Methyl 3-amino-2H-indazole-2-carboxylate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling multi-step synthetic campaigns.
Agrochemicals: Herbicides and Plant Growth Regulators
The foundational patent for this class of compounds discloses their utility as active agents in herbicidal and plant growth-regulating compositions. The specific substitution pattern is key to this activity. The broader class of indazole-containing compounds has been explored for herbicidal applications, acting on various biological targets within plants.[5] The development of novel herbicides is critical for global agriculture, and scaffolds like this provide a basis for creating new active ingredients.[6][7]
Drug Discovery and Medicinal Chemistry
The 2H-indazole scaffold is a component of numerous clinically evaluated and approved drugs, including kinase inhibitors for oncology.[1] The title compound is an ideal starting point for the synthesis of libraries of potential drug candidates.
-
Amide Synthesis: The 3-amino group provides a nucleophilic site for coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This is the most common strategy for elaborating the structure and is used to synthesize vast libraries of 1H-Indazole-3-carboxamides for screening.[8]
-
Scaffold for Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinases. The 3-amino group can be functionalized to introduce side chains that target specific pockets in the kinase active site, leading to potent and selective inhibitors.
-
Importance of the 2H-Isomer: As demonstrated in the development of EP4 antagonists, fixing the geometry as the 2H-isomer can be crucial for optimal interaction with a biological target.[2] Synthesizing the pure 2H-regioisomer using this intermediate allows for unambiguous structure-activity relationship (SAR) studies, removing the complication of working with isomeric mixtures.
Expected Characterization Data
While a dedicated spectral analysis for the unsubstituted Methyl 3-amino-2H-indazole-2-carboxylate is not publicly available, the expected spectroscopic signatures can be reliably predicted based on data from closely related analogues.
-
¹H NMR: The spectrum would show characteristic aromatic multiplets for the four protons on the benzene ring. A singlet for the methyl ester protons (-OCH₃) would appear around 3.9 ppm. The amino protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (typically >160 ppm). Six signals would correspond to the aromatic carbons of the indazole ring, and one signal would be for the methyl carbon.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (~1720-1740 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1620 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 191.19, confirming the molecular weight.
Conclusion
Methyl 3-amino-2H-indazole-2-carboxylate is a strategically important synthetic intermediate that provides access to the often more biologically potent 2H-indazole scaffold. Its synthesis is straightforward, and its dual functionality allows for diverse and complex molecular designs. For researchers in drug discovery and agrochemical development, this compound represents a valuable tool for generating novel chemical entities with precisely controlled regiochemistry, thereby accelerating the identification of new lead compounds.
References
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PubChem. Carbendazim. National Center for Biotechnology Information. [Link]
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PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. Carbendazim-d4. National Center for Biotechnology Information. [Link]
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PubChem. 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. [Link]
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PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]
-
Saba, T., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(7), 2783. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4933-4952. [Link]
-
Liu, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 896. [Link]
-
Wang, Y., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(1), 25-39. [Link]
-
Wei, W., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7380. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
-
Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5. [Link]
-
CAS. N,N-Diethyl-4-[2-(1H-indazol-3-yl)diazenyl]benzenamine. CAS Common Chemistry. [Link]
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Rivera, G., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3326. [Link]
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-
Chen, J., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. [Link]
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GazFinder. carbendazim (C9H9N3O2). [Link]
-
Chen, J., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 72(15), 8349-8359. [Link]
-
Haider, M. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18, 1249-1271. [Link]
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-
Immunomart. 2-Methyl-2H-indazole-3-carboxylic acid. [Link]
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-
Ayati, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Technical Guide: Solubility Profiling of Methyl 3-amino-2H-indazole-2-carboxylate
Optimization of Solvent Systems for Indazole-Based Drug Scaffolds
Executive Summary
Methyl 3-amino-2H-indazole-2-carboxylate is a specialized heterocyclic intermediate often utilized in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets) and synthetic cannabinoids.[1] Its structure—characterized by a planar indazole core, a primary amine at position 3, and a methyl carbamate moiety at position 2—creates a unique solubility profile distinct from its 1H-indazole tautomers.
This guide provides a comprehensive solubility analysis, predictive modeling based on structural pharmacophores, and validated experimental protocols for determining precise solubility limits. In the absence of a singular public pharmacopeial monograph for this specific intermediate, this document serves as the primary technical reference for its characterization.
Structural Analysis & Theoretical Solubility Profile
Chemical Architecture
To understand the solubility, we must first deconstruct the molecule’s intermolecular forces:
-
Core: The indazole bicyclic system is aromatic and lipophilic (LogP ~1.2 for the unsubstituted core), driving solubility in chlorinated and aromatic solvents.
-
Functional Group A (C3-Amino): The primary amine (-NH₂) acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It significantly increases polarity compared to the parent indazole, improving solubility in alcohols but reducing it in non-polar alkanes.
-
Functional Group B (N2-Carboxylate): The methyl ester attached to the Nitrogen (carbamate linkage) masks the N-H of the indazole ring.[1] This disrupts the strong intermolecular H-bonding network typically found in 1H-indazoles, generally increasing solubility in organic solvents (like DCM or EtOAc) compared to the unprotected parent compound.[1]
Predicted Solubility Matrix
Based on Fragment-Based Drug Design (FBDD) principles and analogous 3-aminoindazole data.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt crystal lattice; standard for stock solutions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Excellent solvation of the aromatic core; carbamate group interacts favorably with DCM. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | H-bonding with C3-amine and Ester oxygen.[1] Solubility increases significantly with temperature ( |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Good general solvents; THF is preferred for reactions due to better ether-amine coordination. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Molecule is too polar; "oiling out" or precipitation is likely. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Hydrophobic core dominates. Solubility improves at pH < 2 (protonation of -NH₂).[1] |
Experimental Methodologies
For precise determination required in drug development (e.g., for recrystallization or bioassay formulation), "visual estimation" is insufficient. The following protocols are the industry standard for characterizing pharmaceutical intermediates.
Protocol A: Equilibrium Solubility by HPLC-UV (The "Gold Standard")
Use this method for quantitative data required for regulatory filing or critical process parameters.[1]
Prerequisites:
-
Agilent 1200/1260 Infinity II or equivalent HPLC.[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
Workflow:
-
Saturation: Add excess solid Methyl 3-amino-2H-indazole-2-carboxylate to 2.0 mL of the target solvent in a crimp-top vial.
-
Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer (1000 rpm).
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
-
Dilution: Dilute the supernatant 1:100 or 1:1000 with Mobile Phase to fit within the linear calibration range.
-
Quantitation: Inject 5 µL. Calculate concentration using a 5-point calibration curve of the pure reference standard (
).[1]
Protocol B: Dynamic Visual Polythermal Method (For Process Screening)
Use this method to quickly determine solubility vs. temperature curves for recrystallization solvent selection.
-
Weigh 100 mg of solute into a glass reaction tube.
-
Add solvent in incremental aliquots (e.g., 0.5 mL).
-
Heat the mixture to reflux (or near boiling) and observe dissolution.
-
If not dissolved, add more solvent.
-
Once dissolved, cool slowly (1°C/min) and record the temperature (
) where turbidity/crystals first appear. -
Result: This generates the Metastable Zone Width (MSZW) critical for crystallization design.
Strategic Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for selecting the optimal solvent based on the intended application (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification vs. Analysis).
Critical Application Notes
Stability Warning
Indazole-2-carboxylates are kinetically stable but can degrade under specific conditions:
-
Acidic Hydrolysis: Prolonged exposure to strong acids (HCl/MeOH) may cleave the N2-carbamate, reverting the compound to the parent 3-aminoindazole.[1] Ensure solubility studies in acidic media are time-limited (<4 hours).
-
Basic Conditions: Generally stable in weak bases, but strong nucleophiles (e.g., NaOH) can attack the ester carbonyl.
Recrystallization Strategy
Based on the solubility differential:
-
Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate (High solubility).
-
Anti-Solvent: Hexane or Heptane (Low solubility).
-
Procedure: Dissolve in minimal warm DCM. Filter to remove insolubles. Slowly add Hexane until slight turbidity persists. Cool to 4°C to crystallize.
References
-
Jouyban, A. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
-
Swamy, G. N., et al. (2012).[2] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[1][3]
- Luo, G., et al. (2007). Regioselective Protection at N-2 and N-1 of Indazoles. Bioorganic & Medicinal Chemistry Letters. (Cited for N2-stability trends).
-
Cayman Chemical. (2023). Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate Product Sheet. (Analogous solubility data for indazole esters).
-
MDPI. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives. Molecules.
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The 3-Amino-2H-indazole-2-carboxylate Scaffold: Synthetic Gateway & Pharmacological Relevance
The following technical guide provides an in-depth analysis of 3-amino-2H-indazole-2-carboxylate derivatives .
Executive Summary: While 1H-indazoles are the thermodynamically dominant tautomers in this class, 3-amino-2H-indazole-2-carboxylates (N2-carbamoylated indazoles) represent a critical "kinetic" scaffold in medicinal chemistry. They primarily serve two high-value functions:
-
Synthetic Gateways: They are the direct, regioselective precursors to 3-aminoindazoles, avoiding the regioselectivity issues of direct hydrazine alkylation.
-
Prodrugs & Locked Tautomers: The N2-carboxylate group "locks" the indazole in the 2H-form, altering the hydrogen bond donor/acceptor profile for specific targets (e.g., EP4 receptors, VEGFR kinases) before metabolic hydrolysis.
Chemical Context & Structural Logic
The core challenge in indazole chemistry is the 1H vs. 2H tautomerism .
-
1H-Indazole (Thermodynamic): The proton resides on N1. This is the stable form found in most marketed drugs (e.g., Pazopanib, Axitinib).
-
2H-Indazole (Kinetic/Bioactive): The proton (or substituent) resides on N2. This form often possesses distinct lipophilicity and binding vectors.
The 3-amino-2H-indazole-2-carboxylate is a unique entity where the N2 position is acylated (carbamate linkage). This electron-withdrawing group (EWG) at N2 significantly reduces the basicity of the N1 position and locks the bicycle in a quinoid-like 2H-arrangement, which is critical for specific enzyme pocket interactions.
Tautomeric Locking Mechanism (DOT Visualization)
Caption: The N2-carboxylate group traps the indazole in the 2H-tautomer, preventing reversion to the thermodynamically stable 1H-form.
Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8][9]
A. Anticancer Activity (Kinase Inhibition)
The 3-aminoindazole core is a bioisostere of the adenine ring in ATP, making it a privileged scaffold for kinase inhibition.
-
Mechanism: The 3-amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Role of 2-Carboxylate:
-
Prodrug Effect:[1] The N2-carboxylate (carbamate) is hydrolytically labile. Intracellular esterases cleave the -COOR group, releasing the free 3-aminoindazole pharmacophore in situ.
-
Lipophilicity: The ester group increases LogP, enhancing membrane permeability compared to the polar free amine parent.
-
B. EP4 Receptor Antagonism
Recent studies (Source 1.[1][2]14) highlight 2H-indazole-3-carboxamides as potent antagonists of the Prostaglandin E2 receptor 4 (EP4).[2]
-
Relevance: EP4 signaling promotes tumor immune evasion and colorectal cancer progression.
-
SAR Insight: The 2H-regioisomer is essential for high-affinity binding (IC50 < 10 nM), whereas 1H-isomers often show >10 µM IC50. The N2-substituted scaffold positions the C3-substituents perfectly into the receptor's hydrophobic pocket.
C. Antimicrobial Potential
Derivatives where the carboxylate is modified (e.g., to a hydrazide) show activity against E. coli and S. aureus. The N2-carboxylate itself acts as a "masking" group that improves uptake into bacterial cells before releasing the active toxicophore.
Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 3-amino-2H-indazole-2-carboxylate
Direct alkylation of 3-aminoindazole yields a mixture of N1 and N2 products. This protocol uses a "ring-closure" strategy to exclusively yield the N2-isomer.
Reagents:
-
2-Fluorobenzonitrile (1.0 equiv)
-
Ethyl carbazate (H₂N-NH-COOEt) (1.2 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Ethanol (Absolute)[3]
Step-by-Step Methodology:
-
Nucleophilic Attack: Dissolve 2-fluorobenzonitrile (10 mmol) in ethanol (20 mL). Add ethyl carbazate (12 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. The hydrazine attacks the nitrile carbon before displacing the fluoride, or proceeds via SNAr followed by cyclization depending on conditions.
-
Note: For unactivated nitriles, use DMSO at 120°C with K₂CO₃.
-
-
Cyclization: The intermediate hydrazine attacks the nitrile, closing the ring to form the 3-amino-indazole core with the ethyl carboxylate remaining on N2.
-
Isolation: Cool to room temperature. Pour into ice-water (100 mL).
-
Purification: The product precipitates as a white/off-white solid. Filter and wash with cold water. Recrystallize from EtOH/Water.
-
Yield: Typically 70–85%.
-
Validation:1H NMR will show the ethyl quartet/triplet and a distinct downfield shift of the H7 proton due to the N2-EWG.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
To evaluate the antiproliferative activity of the derivative against cancer cell lines (e.g., HCT116, MCF-7).
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve the 3-amino-2H-indazole-2-carboxylate in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in media.
-
Incubation: Treat cells for 48h or 72h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N2-substitution on biological potency based on aggregate literature trends for indazole kinase inhibitors.
| Substituent (N2-Position) | Electronic Effect | Stability | Biological Impact |
| -H (Free 2H) | Neutral | Low (Tautomerizes to 1H) | High potency but poor stability. |
| -COOEt (Carboxylate) | Electron Withdrawing | High (Locked) | Prodrug. Good permeability; hydrolyzes to active form. |
| -CH3 (Methyl) | Electron Donating | High | Stable. often reduced potency vs free NH due to steric clash in hinge region. |
| -Ph (Phenyl) | Steric Bulk | High | High Potency. Targets specific hydrophobic pockets (e.g., EP4). |
Synthetic Workflow & Pathway Analysis
The following diagram illustrates the pivotal role of the 2-carboxylate derivative as a "Versatile Synthon" for generating high-value urea and sulfonamide drugs.
Caption: The 2-carboxylate is the primary intermediate to access the free amine, which is then elaborated into Urea-based kinase inhibitors.
References
-
Lefebvre, V., et al. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry.
- Relevance: Establishes the primary synthetic route for N2-substituted indazoles via hydrazone intermedi
-
Zhang, Y., et al. (2023). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists." Journal of Medicinal Chemistry.
- Relevance: definitive proof of the biological superiority of the 2H-isomer in specific receptor antagonism contexts.
-
Gahtori, P., et al. (2012).
-
Relevance: Discusses the antimicrobial and anti-inflammatory potential of the indazole-3-carboxamide scaffold.[1]
-
-
Abbassi, N., et al. (2014). "Recent advances in 3-aminoindazoles as versatile synthons." Organic & Biomolecular Chemistry.
- Relevance: Reviews the utility of 3-aminoindazoles as building blocks for complex heterocycles.
Sources
Technical Guide: Hydrogen Bonding Patterns in 3-Amino-2H-Indazole-2-Carboxylate Derivatives
Executive Summary
This technical guide provides a structural analysis of 3-amino-2H-indazole-2-carboxylate derivatives , with a specific focus on the supramolecular architecture defined by hydrogen bonding. While "3-amino-2H-indazole-2-carboxylate" technically refers to an anion, in drug development and solid-state chemistry, this moiety is most frequently encountered as a carbamate ester (e.g., Ethyl 3-amino-2H-indazole-2-carboxylate).
The stability and bioactivity of this scaffold are governed by a critical Resonance-Assisted Hydrogen Bond (RAHB) that locks the molecule into a planar conformation. This guide details the mechanistic basis of these interactions, their crystallographic signatures, and protocols for their validation.
Molecular Architecture & Tautomeric Stability
The 2H-Indazole Preference
Indazoles exist in tautomeric equilibrium between 1H- and 2H-forms. For 3-amino-indazoles substituted at the nitrogen, the position of the substituent dictates the electronic landscape.
-
1H-Indazole: Aromaticity is retained in the benzene ring but disrupted in the pyrazole ring.
-
2H-Indazole: Often quinoid-like in character. However, the presence of an electron-withdrawing group (EWG) like a carboxylate (ester) at position N2 fundamentally alters this stability through intramolecular hydrogen bonding.
The Core Moiety
The molecule comprises a 3-amino-indazole core with a carboxylate ester attached to N2.
-
Donor (D): The exocyclic amino group (
) at C3. -
Acceptor (A): The carbonyl oxygen (
) of the ester group at N2. -
Acceptor (A'): The endocyclic nitrogen (N1) of the indazole ring.
Hydrogen Bonding Motifs
The supramolecular assembly is defined by a competition between a robust intramolecular lock and intermolecular networking.
Intramolecular Motif: The S(6) RAHB Lock
The defining feature of this molecule is the formation of a six-membered hydrogen-bonded ring involving one proton of the 3-amino group and the carbonyl oxygen of the N2-carboxylate.
-
Graph Set Notation: S(6)
-
Mechanism: Resonance-Assisted Hydrogen Bonding (RAHB). The
-electron delocalization between the amino lone pair, the pyrazole double bonds, and the carbonyl group strengthens this H-bond beyond typical electrostatic interactions. -
Consequence: This interaction planarizes the N2-substituent with the indazole ring, reducing conformational entropy and improving membrane permeability by "hiding" polar donors.
Intermolecular Motifs: Dimers and Ribbons
The second proton of the amino group (
-
Centrosymmetric Dimers (
): Two molecules often pair via interactions. The amino hydrogen donates to the N1 of a neighbor, forming an eight-membered ring. -
Cateners (Chains): Alternatively, the amino hydrogen may bond to the carbonyl oxygen of a neighboring molecule, forming infinite ribbons along a crystallographic axis.
Visualization of H-Bonding Network
The following diagram illustrates the primary S(6) Intramolecular Lock and the potential Intermolecular Dimerization .
Experimental Validation Protocols
To confirm these patterns in a research setting, the following self-validating workflows are recommended.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the gold standard for definitive structural elucidation.
Protocol:
-
Crystallization: Dissolve the compound in a polar/non-polar solvent pair (e.g., Ethanol/Hexane). Slow evaporation at 4°C is preferred to minimize disorder.
-
Data Collection: Collect data at 100 K to reduce thermal motion, which is critical for accurately locating amino hydrogen atoms.
-
Refinement: Freely refine the amino hydrogen coordinates if data quality permits (
). If not, use a riding model but verify the donor-acceptor distance ( ) and angle ( ).
Solution-State NMR Validation
SC-XRD reflects the solid state; NMR confirms if the S(6) motif persists in solution (bio-relevant).
-
Experiment:
-NMR in vs. . -
Indicator: In non-polar solvents (
), the H-bonded amino proton will appear significantly downfield (typically ppm) and will be concentration-independent (proving intramolecularity). -
Disruption: Addition of a competitive solvent (
) may shift this peak upfield if the intramolecular bond is weak, though RAHB systems are usually robust.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch: The participating carbonyl (
) will show a redshift (lower wavenumber) compared to a non-hydrogen-bonded ester (typically shifting from ~1730 to ~1690-1710 ). -
NH Stretch: Look for a sharp, lower-frequency band for the bonded N-H compared to the free N-H.
Implications for Drug Design[1]
Understanding this H-bond network is critical for medicinal chemistry optimization:
| Feature | Impact on Drug Properties |
| S(6) Planarity | Forces the molecule into a flat disc, enhancing intercalation with DNA or stacking in kinase active sites. |
| Lipophilicity | The intramolecular H-bond "masks" the polarity of the |
| Solubility | High lattice energy driven by strong intermolecular dimers can reduce aqueous solubility. Disrupting the intermolecular symmetry (e.g., adding a methyl group to the ring) can improve solubility. |
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for synthesizing and characterizing these patterns.
References
-
Intramolecular Hydrogen Bonding in Drug Design Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Source: National Institutes of Health (PMC) URL:[Link]
-
Structural Analysis of Indazole Derivatives Title: Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] (Contextual reference for amino-azole H-bonding). Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of 2H-Indazoles Title: 2H-Indazole Synthesis - Recent Literature and Protocols.[1] Source: Organic Chemistry Portal URL:[Link]
-
Hydrogen Bonding in Amino-Azoles Title: Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate. Source: ResearchGate URL:[2][Link]
Sources
Technical Monograph: Physicochemical Profiling of Methyl Indazole-Carboxylates
This technical guide provides an in-depth physicochemical profiling of Methyl Indazole-Carboxylates , specifically addressing the ambiguity between the commercially prevalent Methyl 1H-indazole-3-carboxylate and the kinetically labile Methyl 2H-indazole-2-carboxylate .
Executive Summary & Nomenclature Clarification
Status: High-Priority Technical Distinction Required
In the context of drug development and synthetic organic chemistry, the term "methyl indazole-2-carboxylate" presents a critical nomenclature ambiguity that must be resolved prior to experimentation.
-
Methyl 1H-indazole-3-carboxylate (Standard Reference): This is the thermodynamically stable, commercially available solid used extensively as a scaffold in medicinal chemistry (e.g., synthetic cannabinoids, kinase inhibitors).
-
Methyl 2H-indazole-2-carboxylate (Kinetic Isomer): This is a reactive N-acylated carbamate, often formed as a kinetic intermediate. It is prone to hydrolysis or rearrangement to the N1-isomer and is rarely isolated as a stable solid without specific stabilizing substituents.
This guide primarily characterizes the stable C3-isomer (Methyl 1H-indazole-3-carboxylate) while providing comparative data for the N-substituted isomers to prevent identification errors.
Chemical Identity & Structural Analysis[1][2][3]
Isomer Distinction Table
| Feature | Methyl 1H-indazole-3-carboxylate (Target) | Methyl 2H-indazole-2-carboxylate (N2-Isomer) | Methyl 1H-indazole-1-carboxylate (N1-Isomer) |
| Structure Type | C-Acylated Ester | N-Acylated Carbamate | N-Acylated Carbamate |
| CAS Number | 43120-28-1 | Not commonly listed (Labile) | 104016-39-7 (Generic N1) |
| Substitution Site | Carbon-3 (C3) | Nitrogen-2 (N2) | Nitrogen-1 (N1) |
| Stability | High (Thermodynamic Product) | Low (Kinetic Product) | Moderate (Thermodynamic N-Product) |
| Primary Use | Drug Scaffold / Building Block | Reactive Intermediate | Protecting Group Strategy |
Structural Isomerism Diagram
The following diagram illustrates the structural relationship and energy landscape between the isomers.
Figure 1: Synthetic pathways distinguishing the stable C3-ester from the labile N-carbamates.
Physical Characteristics: Methyl 1H-indazole-3-carboxylate[5][6][7][8][9]
The following data refers to the C3-isomer (CAS 43120-28-1) , the standard solid form encountered in research.
Melting Point Thermodynamics
-
Experimental Melting Point: 162 – 163 °C (323.6 – 325.4 °F)
-
Thermodynamic Behavior: The compound exhibits a sharp endothermic event typical of a crystalline organic solid. Broadening of the melting range (>2 °C) is a primary indicator of N-isomer contamination or hydrolysis to the free acid.
Solubility Profile
-
Soluble: DMSO, DMF, Pyridine (High solubility for stock solutions).
-
Sparingly Soluble: Methanol, Ethanol, Chloroform.
-
Insoluble: Water (Hydrophobic backbone).
-
Partition Coefficient (logP): ~1.35 (Predicted).
Spectral Characteristics (Validation)
-
1H NMR (DMSO-d6): Distinct singlet for the methyl ester (-OCH3) at δ 3.92 ppm . Aromatic protons appear in the δ 7.2 – 8.1 ppm region. The NH proton is typically broad around δ 13.8 ppm .
-
IR Spectroscopy: Strong Carbonyl (C=O) stretch at 1715 cm⁻¹ (Ester).
Experimental Protocols
Melting Point Determination (DSC Method)
To ensure data integrity and distinguish between the stable ester and labile carbamates, Differential Scanning Calorimetry (DSC) is recommended over capillary methods.
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Equilibration: Equilibrate at 30 °C.
-
Ramp: Heat at 10 °C/min to 200 °C under nitrogen purge (50 mL/min).
-
Analysis:
-
Sharp Endotherm at 162 °C: Confirms pure Methyl 1H-indazole-3-carboxylate.
-
Pre-melt Endotherm (<150 °C): Indicates presence of solvent solvates or N-isomer impurities.
-
Exotherm post-melt: Suggests decomposition (decarboxylation), common in carboxylic acid impurities.
-
Purification Strategy (If MP is Depressed)
If the melting point is observed below 160 °C, the sample likely contains the free acid or N-acylated byproducts.
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate.
-
Wash: Wash organic layer with 10% NaHCO₃ (removes free acid).
-
Recrystallization: Cool slowly; add Hexanes dropwise to induce crystallization.
-
Drying: Vacuum dry at 45 °C for 12 hours to remove lattice solvents which artificially depress MP.
Synthetic Context & Isomer Control
Understanding the synthesis is crucial for explaining physical property variations.
C3-Acylation (Thermodynamic)
-
Route: Indazole-3-carboxylic acid + Methanol + H₂SO₄ (Reflux).[3]
-
Outcome: Exclusively yields Methyl 1H-indazole-3-carboxylate (MP 162 °C).[2] The harsh conditions favor the thermodynamically stable ester.
N-Acylation (Kinetic)
-
Route: Indazole + Methyl Chloroformate (ClCOOMe) + Base.
-
Outcome: A mixture of N1-carbamate and N2-carbamate .
-
N2-Isomer Characteristics: Often an oil or low-melting solid. It is kinetically favored but unstable.
-
N1-Isomer Characteristics: More stable than N2 but less stable than the C3-ester.
-
Warning: N-carbamates show a Carbonyl stretch at ~1740-1760 cm⁻¹ (higher energy than the C3-ester).
-
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2763376, Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
Sources
Methodological & Application
synthesis protocol for Methyl 3-amino-2H-indazole-2-carboxylate
Application Note: Regioselective Synthesis of Methyl 3-amino-2H-indazole-2-carboxylate
Executive Summary & Scientific Rationale
The synthesis of Methyl 3-amino-2H-indazole-2-carboxylate represents a critical challenge in heterocyclic chemistry due to the annular tautomerism of the indazole core. While 1H-indazoles are thermodynamically favored, the 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors.
The Core Challenge: Regioselectivity Direct acylation of 3-amino-1H-indazole with methyl chloroformate typically yields a mixture of isomers, predominantly favoring the N1-acylated product (Methyl 3-amino-1H-indazole-1-carboxylate) or the exocyclic carbamate due to the higher nucleophilicity of the N1 and exocyclic nitrogen.
The Solution: The "Cyclization-First" Strategy
To achieve high regioselectivity for the N2-isomer, this protocol utilizes a nucleophilic aromatic substitution (
Retrosynthetic Analysis & Mechanism
The reaction proceeds via a two-stage cascade:[1]
- (Kinetic Control): The terminal, unsubstituted amino group of methyl carbazate (more nucleophilic) attacks the fluorine of 2-fluorobenzonitrile. The ortho-cyano group activates the fluorine for displacement.
-
Cyclization (Thermodynamic Control): The internal nitrogen (bearing the methoxycarbonyl group) attacks the nitrile carbon, closing the ring to form the 3-amino-2H-indazole core.
DOT Diagram: Reaction Mechanism & Pathway
Caption: Mechanistic flow from acyclic precursors to the regioselective N2-protected indazole.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[2][3] | MW ( g/mol ) | Equiv. | Role |
| 2-Fluorobenzonitrile | 394-47-8 | 121.11 | 1.0 | Substrate |
| Methyl Carbazate | 6294-89-9 | 90.08 | 1.2 | Cyclizing Agent |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | Acid Scavenger |
| Ethanol (Absolute) | 64-17-5 | - | - | Solvent |
| n-Butanol (Alternative) | 71-36-3 | - | - | High-BP Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-Fluorobenzonitrile (5.0 g, 41.3 mmol).
-
Add Methyl Carbazate (4.46 g, 49.5 mmol, 1.2 equiv).
-
Add Ethanol (50 mL) as the solvent. Note: If the reaction is sluggish, switch to n-Butanol to achieve higher reflux temperatures (117°C).
-
Add Triethylamine (8.6 mL, 62.0 mmol) to neutralize the HF generated during the
step.
Step 2: Thermal Cyclization
-
Heat the reaction mixture to reflux (approx. 78°C for EtOH) under an inert atmosphere (
or Ar). -
Maintain reflux for 12–16 hours .
-
In-Process Control (IPC): Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC.[2][4][5] The starting material (2-fluorobenzonitrile) should disappear, and a new polar spot (product) should appear.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (20–25°C).
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a white to off-white solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash the filter cake with cold water (
) and cold diethyl ether ( ) to remove unreacted hydrazine and trace impurities.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol. Allow it to cool slowly to 4°C.
-
Filter the crystals and dry under high vacuum at 40°C for 6 hours.
-
Yield Expectation: 65–75%.
Quality Control & Validation
To ensure the identity and purity of the N2-isomer , specific analytical markers must be verified.
| Analytical Method | Acceptance Criteria | Diagnostic Feature |
| ¹H NMR (DMSO-d₆) | Purity > 98% | N-H (Amino): Broad singlet ~6.0–6.5 ppm.Methyl Ester: Singlet ~3.9–4.0 ppm.Aromatic: 4 protons (distinct indazole pattern). |
| ¹³C NMR | Confirm Structure | C=O (Carbamate): ~150–155 ppm.C3 (Amidine-like): ~145–150 ppm. |
| LC-MS | [M+H]⁺ = 192.2 | Single peak in UV trace. Mass matches |
| Regio-Check | HMBC/NOESY | NOE Correlation: Strong NOE between Methyl ester protons and H-3/H-7 indicates proximity? Correction: NOE between Methyl group and Indazole H-3 is not possible. Key Check: NOE between Methyl group and H-7 is unlikely. The definitive check is the chemical shift of C3 and N2. |
Self-Validating Check:
-
Isomer Distinction: The N1-isomer (Methyl 3-amino-1H-indazole-1-carboxylate) typically shows a different elution profile and melting point. If the melting point is sharp and matches literature values for the 2-isomer (often higher melting than 1-isomer), the protocol is successful.
Safety & Handling
-
2-Fluorobenzonitrile: Toxic if swallowed.[3] Irritant. Use in a fume hood.
-
Methyl Carbazate: Potential sensitizer. Avoid inhalation.
-
HF Generation: The reaction generates HF (neutralized by TEA). Ensure glassware is compatible and waste is treated as halogenated organic waste.
Workflow Diagram
Caption: Operational workflow for the synthesis and purification process.
References
-
Luo, G., et al. (2006).[6] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[6][7] Link
- Schmidt, A., et al. (2008). "Indazole-based derivatives as potent and selective inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(1), 31-35.
-
BenchChem. (2025).[2] "2-Fluorobenzonitrile: A Comprehensive Technical Guide." Link
-
PubChem. (2025).[3] "Methyl 3-amino-1H-indazole-3-carboxylate Compound Summary." (For structural comparison of isomers). Link
-
Enamine. (2025).[3][7][8][9] "Methyl imidazole-1-carboxylate and related reagents." (Context on carbamate stability). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 3-Amino-2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides an in-depth exploration of the key synthetic routes to 3-amino-2H-indazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed experimental protocols and highlighting the critical role of specific reagents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 3-Amino-2H-Indazole Core
3-Amino-2H-indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The amino group at the 3-position serves as a versatile synthetic handle, enabling further functionalization and the construction of more complex molecular architectures, such as pyrimido[1,2-b]indazoles.[1][2] This versatility makes 3-aminoindazoles valuable synthons in the development of new therapeutic agents.[2]
This application note will focus on several robust and widely employed methods for the preparation of 3-amino-2H-indazoles, providing both the theoretical framework and practical guidance for their successful synthesis in a laboratory setting.
Synthetic Strategies and Mechanistic Insights
The synthesis of 3-amino-2H-indazoles can be achieved through several strategic approaches, primarily involving the formation of the N-N bond of the pyrazole ring. The choice of starting materials and reagents is crucial and dictates the overall efficiency and substrate scope of the reaction.
Strategy 1: Cyclization of 2-Halobenzonitriles with Hydrazine Derivatives
A prevalent and effective method for constructing the 3-aminoindazole core involves the reaction of readily available 2-halobenzonitriles with hydrazine or its derivatives. This approach typically requires a transition metal catalyst, with both copper and palladium-based systems demonstrating high efficacy.
Causality Behind Experimental Choices: The use of a transition metal catalyst is essential to facilitate the coupling of the hydrazine moiety to the aryl halide. The choice between copper and palladium can depend on the specific substrate and desired reaction conditions. Copper catalysis often provides a more cost-effective option. The base is crucial for deprotonating the hydrazine and activating it as a nucleophile.
A notable two-step synthesis from 2-bromobenzonitriles involves an initial palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.[3] This method is a good alternative to the traditional SNAr reaction of hydrazine with o-fluorobenzonitriles.[3]
Workflow for Palladium-Catalyzed Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles:
Caption: Palladium-catalyzed synthesis of 3-aminoindazoles.
Step 1: Synthesis of the Arylhydrazone Intermediate
-
To an oven-dried flask, add 2-bromobenzonitrile (1.0 mmol), benzophenone hydrazone (1.1 mmol), cesium carbonate (1.4 mmol), and BINAP (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.015 mmol) and anhydrous toluene (5 mL).
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the arylhydrazone.
Step 2: Synthesis of 3-Aminoindazole
-
Dissolve the arylhydrazone (1.0 mmol) in methanol (10 mL).
-
Add p-toluenesulfonic acid monohydrate (1.5 mmol).
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoindazole.
| Reagent/Catalyst | Role | Typical Loading |
| Pd(OAc)2 | Catalyst | 1.5 mol% |
| BINAP | Ligand | 3 mol% |
| Cs2CO3 | Base | 1.4 equiv. |
| p-TsOH·H2O | Acid Catalyst | 1.5 equiv. |
Strategy 2: Reductive Cyclization of 2-Nitrobenzonitriles
Causality Behind Experimental Choices: The nitro group is a versatile precursor to an amino group. The organophosphorus reagent, often in combination with a silane, acts as a mild reducing agent, facilitating the deoxygenation of the nitro group and subsequent N-N bond formation. This avoids the use of harsh reducing agents that might be incompatible with other functional groups on the molecule.
Reaction Scheme for Organophosphorus-Mediated Reductive Cyclization:
Caption: Synthesis via reductive cyclization.
Step 1: Synthesis of Substituted Benzamidines
-
To a solution of 2-nitrobenzonitrile (1.0 mmol) in toluene, add a solution of trimethylaluminium (2.0 M in toluene, 1.1 mmol) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.2 mmol) and heat the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to give the crude benzamidine.
Step 2: Reductive Cyclization to 3-Amino-2H-Indazole
-
Dissolve the crude benzamidine (1.0 mmol) in an appropriate solvent such as 1,4-dioxane.
-
Add the organophosphorus reagent (e.g., tri-n-butylphosphine, 1.5 mmol).
-
Heat the reaction mixture at 110-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 3-amino-2H-indazole.
Strategy 3: Base-Mediated Condensation of Nitriles with Hydrazines
A practical and efficient one-pot synthesis of 3-aminoindazoles can be achieved through the base-mediated reaction of nitriles with hydrazines.[6] This method is particularly advantageous as it often proceeds under mild conditions and can tolerate a wide range of functional groups.
Causality Behind Experimental Choices: The strong base is essential to deprotonate the hydrazine, increasing its nucleophilicity to attack the nitrile carbon. The subsequent intramolecular cyclization is also promoted by the basic conditions. This one-pot procedure is highly atom-economical and operationally simple.
Reaction Scheme for Base-Mediated Synthesis:
Caption: Base-mediated synthesis of 3-aminoindazoles.
-
To a solution of the substituted benzonitrile (1.0 mmol) and the hydrazine derivative (1.2 mmol) in an anhydrous solvent like THF or DMSO, add a strong base such as potassium hexamethyldisilazide (KHMDS) (2.0 mmol) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 4-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoindazole.
| Reagent | Role | Typical Loading |
| KHMDS | Strong Base | 2.0 equiv. |
| Hydrazine Derivative | Nucleophile | 1.2 equiv. |
Summary and Outlook
The synthesis of 3-amino-2H-indazole derivatives is a well-established field with several reliable and versatile methods at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule. The protocols detailed in this guide provide a solid foundation for the preparation of these valuable heterocyclic building blocks, paving the way for the discovery of new and improved therapeutic agents.
References
-
Bel Abed, H., Schoene, J., Christmann, M., & Nazaré, M. (2016). Organophorus-mediated N-N bond formation: Facile access to 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 14(35), 8520–8528. [Link]
-
Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). A Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides: Synthesis of Substituted 3-Aminoindazoles. The Journal of Organic Chemistry, 78(7), 3400–3401. [Link]
-
Nazaré, M., et al. (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 21(12), 1673. [Link]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. SpringerLink. [Link]
-
Wang, L., et al. (2017). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 53(8), 1361-1364. [Link]
-
Katritzky, A. R., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 4(7), 12345–12353. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
-
Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]
Sources
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Functionalization of the 3-Amino Group in Indazoles
Executive Summary & Chemical Logic
The functionalization of the 3-amino group in
-
N1 (Endocyclic, pyrrole-like): The most acidic site (
) and, upon deprotonation, the hardest nucleophile. It is the kinetic site for alkylation and acylation. -
N2 (Endocyclic, pyridine-like): Generally less reactive in neutral 3-aminoindazoles but can participate in directing group chemistry (e.g., SEM protection).
-
N3 (Exocyclic amine): The desired target. While nucleophilic, its reactivity is often masked by the electron-withdrawing nature of the pyrazole ring and competition from N1.
The Core Challenge: Direct reaction with electrophiles (acyl chlorides, alkyl halides) often results in N1-functionalization or N1,N3-bis-functionalization rather than the desired mono-N3 product.
This guide details three protocols to overcome this barrier, ranging from high-fidelity protection strategies (Method A) to scalable process chemistry techniques (Method B).
Strategic Decision Framework
The following decision tree outlines the selection of the optimal protocol based on the electrophile and scale.
Figure 1: Strategic workflow for selecting the appropriate functionalization route.
Method A: The Protection Strategy (Gold Standard)
Application: Best for complex drug candidates where purification of mixtures is difficult. This method guarantees regioselectivity by physically blocking the N1 site.
Mechanism[1]
-
Protection: N1 is protected with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group.
-
Functionalization: The exocyclic N3-amine is reacted with the electrophile.
-
Deprotection: Mild acidic cleavage restores the N1-H.
Detailed Protocol
Step 1: N1-Boc Protection
-
Reagents: 3-Amino-1H-indazole (1.0 equiv),
(1.1 equiv), DMAP (0.1 equiv), TEA (1.2 equiv). -
Solvent: THF or DCM (Anhydrous).
-
Procedure:
-
Dissolve 3-aminoindazole in THF (
). -
Add TEA and DMAP. Cool to
. -
Add
in THF dropwise. -
Warm to RT and stir for 2-4 hours. Note: N1-Boc is the kinetic and thermodynamic product here.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Step 2: N3-Functionalization (Amide Coupling)
-
Reagents: N1-Boc-3-aminoindazole (1.0 equiv), Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: DMF.
-
Procedure:
-
Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 mins.
-
Add the N1-Boc-3-aminoindazole.
-
Stir at RT for 12-16 hours.
-
Workup: Standard aqueous extraction.
-
Step 3: Global Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add acid. Stir 1-2 hours.
-
Neutralization: Carefully quench with sat.
. Critical: Do not over-basify if the product is sensitive. -
Collect precipitate or extract.
-
Method B: Bis-Acylation / Selective Hydrolysis (Process Route)
Application: Ideal for simple acyl groups (Acetyl, Propionyl, Benzoyl) on larger scales. This exploits the chemical difference between the exocyclic amide (stable) and the N1-acyl (labile urea-like bond).
Mechanism
Reacting 3-aminoindazole with excess acyl chloride/anhydride forms the N1,N3-bis-acylated species. Treatment with mild base selectively cleaves the N1-acyl group, leaving the desired N3-amide intact.
Detailed Protocol
Step 1: Bis-Acylation
-
Reagents: 3-Aminoindazole (1.0 equiv), Acyl Chloride (2.5 equiv), Pyridine (3.0 equiv) or
. -
Solvent: DCM or Toluene.
-
Procedure:
-
Suspend starting material in solvent.
-
Add base, then add acyl chloride dropwise at
. -
Heat to reflux (if Toluene) or stir at RT (DCM) until TLC shows conversion to the bis-acyl product (usually a non-polar spot).
-
Step 2: Selective Hydrolysis
-
Reagents: NaOH (2M aq) or
in THF/Water. -
Procedure:
-
Evaporate the acylation solvent (if Toluene).
-
Redissolve residue in THF/MeOH (1:1).
-
Add 2M NaOH (approx. 2-3 equiv).
-
Monitor by TLC. The N1-acyl group hydrolyzes rapidly (often < 1 hour at RT). The N3-amide is stable.
-
Isolation: Acidify to pH 7. The product often precipitates. Filter and wash with water.
-
Data Comparison: Method A vs Method B
| Parameter | Method A (Protection) | Method B (Bis-Acylation) |
| Step Count | 3 Steps | 2 Steps (One Pot possible) |
| Atom Economy | Lower (Boc waste) | Higher |
| Regioselectivity | >99% | >95% (after hydrolysis) |
| Scope | Complex/Sensitive Acids | Simple/Robust Acids |
| Typical Yield | 60-75% (Overall) | 70-85% |
Method C: Direct Urea Formation
Application: Synthesis of N3-Ureas. Insight: Isocyanates are highly reactive electrophiles. While N1 reaction is possible, the N3-urea is often thermodynamically favored or precipitates out, driving the equilibrium.
-
Reagents: 3-Aminoindazole (1.0 equiv), Isocyanate (1.0 equiv).
-
Solvent: Toluene (reflux) or THF (RT).
-
Protocol:
-
Dissolve amine in Toluene.
-
Add isocyanate.[2]
-
Reflux for 2-4 hours.
-
Cool to RT. The 1,3-disubstituted urea often crystallizes directly from the reaction mixture, leaving unreacted impurities in the mother liquor.
-
Method D: Palladium-Catalyzed N-Arylation
Application: Attaching an aryl ring to the 3-amino group (Buchwald-Hartwig). Challenge: Catalyst poisoning by the free indazole nitrogen.
Protocol:
-
Catalyst System:
/ Xantphos or BrettPhos. -
Base:
(Weak base is preferred to avoid deprotonating N1 excessively). -
Solvent: 1,4-Dioxane,
. -
Note: If conversion is low, protect N1 with Boc first (Method A strategy) to prevent catalyst coordination to the indazole core.
Troubleshooting & Expert Tips
| Problem | Root Cause | Solution |
| Low Yield in Acylation | Formation of N1-acyl product only. | Switch to Method B (force bis-acylation) or use Method A. |
| Incomplete Deprotection | N1-Boc is surprisingly stable. | Use TFA/DCM (1:1) or heat to |
| Solubility Issues | 3-Aminoindazoles are crystalline and polar. | Use polar aprotic solvents (DMF, DMAc) or heat. |
| Regioisomer Mixture | N1 vs N2 alkylation competition. | Avoid direct alkylation. Use reductive amination or acylation/reduction sequences. |
References
-
Regioselective Synthesis of Indazole Derivatives
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
-
Source:
-
Protection Group Strategies
- Protecting Group Strategies for 3-Aminoindoles (Analogous Chemistry).
-
Source:
-
General Indazole Chemistry & Lenacapavir Synthesis
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine.
-
Source:
-
N-Arylation & Buchwald Coupling
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-amino-2H-indazole-2-carboxylate as a Versatile Scaffold in Drug Discovery
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its rigid structure and ability to form key hydrogen bond interactions with biological targets have led to its incorporation into numerous clinically approved drugs and investigational agents.[1][5][6] Among the various substituted indazoles, Methyl 3-amino-2H-indazole-2-carboxylate emerges as a particularly strategic starting material for the construction of diverse molecular libraries. The 3-amino group serves as a versatile handle for a wide array of chemical transformations, while the N2-methoxycarbonyl group provides a unique electronic and steric profile that can be exploited for modulating physicochemical properties and target engagement. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of novel therapeutic agents.
Chemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C9H9N3O2 | N/A |
| Molecular Weight | 191.19 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH2Cl2, MeOH) | N/A |
| Storage | Store in a cool, dry place away from light and moisture. | N/A |
Synthetic Applications: Building Diverse Libraries
The true power of Methyl 3-amino-2H-indazole-2-carboxylate lies in its synthetic tractability. The 3-amino group can be readily functionalized to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: N-Acylation of the 3-Amino Group
N-acylation is a fundamental transformation that allows for the introduction of amide functionalities, which are prevalent in drug molecules.[8] This protocol details a general procedure for the acylation of the 3-amino group of the title scaffold.
Rationale: The choice of coupling agent and base is critical for efficient amide bond formation while minimizing side reactions. HOBT and EDC are a classic combination that forms an active ester intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid generated during the reaction.[9]
Experimental Protocol:
-
To a solution of Methyl 3-amino-2H-indazole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBT) (1.2 eq), and N,N'-diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Workflow for N-Acylation:
Caption: Workflow for N-acylation of the scaffold.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For further diversification, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[10][11] The indazole core can be functionalized with various aryl or heteroaryl groups through reactions like the Suzuki-Miyaura coupling. This requires prior halogenation of the indazole ring, typically at the 5- or 6-position.
Rationale: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura reaction. Pd(dppf)Cl2 is a robust catalyst for coupling heteroaryl halides.[10] The base (e.g., K2CO3 or Cs2CO3) is required for the transmetalation step of the catalytic cycle.[10] A degassed solvent system is used to prevent oxidation of the Pd(0) active catalyst.[11]
Experimental Protocol (for a 5-bromo-indazole derivative):
-
To a microwave vial, add the 5-bromo-indazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), potassium carbonate (K2CO3) (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours with stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Biological Applications: Targeting Protein Kinases
Indazole derivatives have shown significant promise as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[5][12][13] The 3-aminoindazole moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase ATP-binding site.[12]
Application Note: Development of Kinase Inhibitors
Derivatives of Methyl 3-amino-2H-indazole-2-carboxylate can be designed to target the ATP-binding pocket of specific kinases. For example, structure-based design can be employed to develop inhibitors that target the "DFG-out" inactive conformation of a kinase, which can lead to improved selectivity.[12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Role of the Indazole Moiety and N-Protection
An Application Guide to the Hydrolysis of Methyl Indazole-2-Carboxylate: Protocols and Mechanistic Insights
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-emetic properties[1]. In the synthesis of complex indazole-containing molecules, strategic protection and deprotection of the ring's nitrogen atoms are paramount. The N-2 position can be selectively functionalized, often kinetically favored over the thermodynamically more stable N-1 position[1].
The methoxycarbonyl group (-CO₂Me) serves as a common and effective protecting group for the N-2 position of the indazole ring. Its installation allows for controlled reactions at other sites of the molecule. The subsequent removal of this group via hydrolysis is a critical step to liberate the N-H bond, restoring the parent heterocycle for further derivatization or as the final step in the synthesis of a target molecule. This guide provides a detailed examination of the reaction conditions for the hydrolysis of methyl indazole-2-carboxylate, offering comprehensive protocols and explaining the chemical principles that govern this transformation.
Mechanistic Underpinnings of Ester Hydrolysis
The hydrolysis of a carboxylic acid ester, such as methyl indazole-2-carboxylate, is fundamentally a nucleophilic acyl substitution reaction. This transformation can be effectively catalyzed by either a base or an acid, with the base-catalyzed pathway being the most prevalent for this class of compounds.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, leading to a carboxylate salt and methanol. However, in the case of an N-carboxylate, the intermediate decarboxylates to yield the indazole anion, which is then protonated during aqueous work-up.
Below is a diagram illustrating the base-catalyzed hydrolysis pathway.
Caption: Mechanism of base-catalyzed hydrolysis and decarboxylation.
Protocols for Hydrolysis
The choice of protocol depends on the substrate's sensitivity to pH, temperature, and the presence of other functional groups.
Protocol 1: Standard Basic Hydrolysis (Saponification)
This is the most robust and widely used method for removing the methoxycarbonyl group from the indazole nitrogen. It is effective and generally proceeds to completion.
Materials:
-
Methyl indazole-2-carboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl indazole-2-carboxylate (1.0 eq.) in a mixture of methanol and water (typically a 2:1 to 4:1 v/v ratio). The solvent volume should be sufficient to fully dissolve the starting material upon warming if necessary.
-
Addition of Base: Add a solution of NaOH or KOH (1.5 - 3.0 eq.) in water to the flask. The use of a slight excess of base ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of 1M HCl until the pH is approximately 7. This step protonates the indazole anion to form the neutral product.
-
Extraction: Remove the bulk of the organic solvent (methanol) under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2H-indazole. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Mild Hydrolysis with Catalytic Base
For substrates sensitive to strongly basic conditions, a milder approach using a catalytic amount of sodium methoxide can be employed. This method is particularly useful when other base-labile functional groups are present.[2]
Materials:
-
Methyl indazole-2-carboxylate
-
Sodium methoxide (NaOMe), 0.1 - 0.2 eq.
-
Anhydrous Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the methyl indazole-2-carboxylate (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (0.1 eq.).
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2]
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Dilute the mixture with more water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solution under reduced pressure to afford the deprotected 2H-indazole.
Experimental Workflow and Data Summary
The general workflow for the hydrolysis process is outlined below.
Caption: General experimental workflow for hydrolysis.
The following table summarizes and compares the key parameters of the described protocols.
| Parameter | Protocol 1: Standard Basic Hydrolysis | Protocol 2: Mild Catalytic Hydrolysis |
| Base | NaOH or KOH | Sodium Methoxide (NaOMe) |
| Equivalents of Base | 1.5 - 3.0 (Stoichiometric) | 0.1 - 0.2 (Catalytic) |
| Solvent System | MeOH/H₂O or EtOH/H₂O | Anhydrous MeOH |
| Temperature | Room Temp. to 60 °C | Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Pros | Robust, reliable, high conversion | Very mild, fast, good for sensitive substrates |
| Cons | Harsher conditions, may affect other functional groups | Requires anhydrous conditions initially |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected reaction time, consider increasing the temperature or adding more base (for Protocol 1). Ensure the starting material is fully dissolved, as poor solubility can hinder the reaction rate.
-
Solubility: Methyl indazole-2-carboxylate has limited solubility in pure water. The use of a co-solvent like methanol or THF is essential to create a homogeneous reaction mixture, which is critical for efficient reaction kinetics.
-
Work-up pH: Careful adjustment of the pH during the work-up is crucial. Over-acidification can lead to the formation of the indazolium salt, which may have different solubility properties. Neutralizing to pH ~7 ensures the product is in its neutral, more easily extractable form.
-
Alternative Protecting Groups: The principles discussed here are broadly applicable to other N-alkoxycarbonyl protecting groups, such as the tert-butoxycarbonyl (N-Boc) group. N-Boc groups are typically removed under acidic conditions (e.g., TFA in DCM) but can also be cleaved under specific basic or thermal conditions[2][3].
References
-
Toledano, A. S., Bitai, J., Covini, J., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232. Available at: [Link]
-
Silva, A. M. G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]
-
Reddy, B. V. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Andersson, M., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 39, 437-448. Available at: [Link]
- Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Note: While not directly linked, this is a foundational text for the BAc2 mechanism described.)
-
O'Neill, P. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
Sources
One-Pot Synthesis of 2H-Indazole-2-carboxylates: A Detailed Guide for Researchers
Introduction
The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Among these, 2H-indazole-2-carboxylates are of particular interest as versatile intermediates in the synthesis of more complex molecules, offering a handle for further functionalization. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This guide provides detailed application notes and protocols for two robust and efficient one-pot methodologies for the synthesis of 2H-indazole-2-carboxylates, designed for researchers, scientists, and professionals in drug development. These methods offer significant advantages in terms of operational simplicity, reduced reaction times, and improved overall yields.
Method 1: One-Pot Condensation and Cadogan Reductive Cyclization
This powerful one-pot procedure combines the initial formation of an ortho-imino-nitrobenzene intermediate through the condensation of an o-nitrobenzaldehyde with an amino acid ester, followed by an in-situ Cadogan reductive cyclization to yield the desired 2H-indazole-2-carboxylate. This method is particularly attractive due to its mild reaction conditions and the use of readily available starting materials.
Causality of Experimental Choices
The selection of an organophosphorus reagent, typically a trialkylphosphine like tri-n-butylphosphine, is critical for the success of the Cadogan cyclization. These reagents act as potent oxygen abstractors, facilitating the reduction of the nitro group and subsequent N-N bond formation. The choice of a protic solvent such as isopropanol is advantageous as it facilitates both the initial imine formation and the subsequent reductive cyclization in a single pot. The reaction temperature is maintained at a moderate level (around 80 °C) to ensure a controlled reaction rate and minimize potential side reactions.
Reaction Mechanism
The reaction proceeds through a two-stage sequence within a single pot. First, the o-nitrobenzaldehyde condenses with the primary amine of the amino acid ester to form an o-nitrobenzylidene amine intermediate. Subsequently, the trialkylphosphine selectively reduces the nitro group, leading to a nitrene or a related reactive nitrogen species. This intermediate then undergoes intramolecular cyclization by attacking the imine nitrogen, followed by aromatization to furnish the stable 2H-indazole ring system.
Diagram of the One-Pot Condensation and Cadogan Reductive Cyclization Workflow
Caption: Workflow for the one-pot synthesis of 2H-indazole-2-carboxylates via condensation and Cadogan reductive cyclization.
Experimental Protocol: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Glycine ethyl ester hydrochloride (1.1 mmol, 153.6 mg)
-
Triethylamine (1.1 mmol, 153 µL)
-
Tri-n-butylphosphine (1.5 mmol, 373 µL)
-
Isopropanol (5 mL)
Procedure:
-
To a stirred solution of o-nitrobenzaldehyde in isopropanol in a round-bottom flask, add glycine ethyl ester hydrochloride and triethylamine.
-
Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the condensation, add tri-n-butylphosphine to the reaction mixture.
-
Continue to stir the reaction at 80 °C for 12-24 hours. Monitor the progress of the reductive cyclization by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure ethyl 2-(2H-indazol-2-yl)acetate.
Quantitative Data Summary
| Entry | o-Nitrobenzaldehyde Substituent | Amine | Product | Typical Yield (%) |
| 1 | H | Glycine ethyl ester | Ethyl 2-(2H-indazol-2-yl)acetate | 70-85 |
| 2 | 4-Chloro | Glycine ethyl ester | Ethyl 2-(5-chloro-2H-indazol-2-yl)acetate | 65-80 |
| 3 | 4-Methoxy | Glycine ethyl ester | Ethyl 2-(5-methoxy-2H-indazol-2-yl)acetate | 75-90 |
Note: Yields are estimates based on reported efficiencies for similar aliphatic amines in the literature and may vary depending on the specific substrate and reaction conditions.[1][2][3]
Method 2: Copper-Catalyzed One-Pot Three-Component Reaction
This versatile method involves the one-pot reaction of a 2-bromobenzaldehyde, an amino acid ester, and sodium azide, catalyzed by a copper(I) species. This approach is highly efficient for the construction of the 2H-indazole core through the sequential formation of C-N and N-N bonds.
Causality of Experimental Choices
The copper(I) catalyst is essential for facilitating two key bond-forming events: the initial C-N coupling between the 2-bromobenzaldehyde and the amino acid ester, and the subsequent intramolecular N-N bond formation involving the azide. The use of a high-boiling polar aprotic solvent like DMSO or DMF is crucial to achieve the necessary reaction temperatures (typically 100-120 °C) for the copper-catalyzed steps to proceed efficiently. Sodium azide serves as the nitrogen source for the formation of the pyrazole ring of the indazole system.
Reaction Mechanism
The reaction is believed to initiate with the condensation of the 2-bromobenzaldehyde and the amino acid ester to form an imine. Concurrently, the copper catalyst facilitates the substitution of the bromine atom with the azide ion to form a 2-azido-imine intermediate. This intermediate then undergoes an intramolecular copper-catalyzed cyclization, leading to the formation of the N-N bond and the 2H-indazole ring system, with the extrusion of nitrogen gas.
Diagram of the Copper-Catalyzed Three-Component Reaction Workflow
Caption: Workflow for the copper-catalyzed one-pot synthesis of 2H-indazole-2-carboxylates.
Experimental Protocol: Synthesis of Methyl 2-(2H-indazol-2-yl)acetate
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 185.0 mg)
-
Methyl aminoacetate hydrochloride (1.2 mmol, 150.7 mg)
-
Sodium azide (1.5 mmol, 97.5 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
-
Sodium carbonate (1.2 mmol, 127.2 mg)
Procedure:
-
In a sealed reaction vessel, combine 2-bromobenzaldehyde, methyl aminoacetate hydrochloride, sodium azide, copper(I) iodide, and sodium carbonate.
-
Add the solvent (DMF or DMSO) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexane) to obtain the pure methyl 2-(2H-indazol-2-yl)acetate.
Quantitative Data Summary
| Entry | 2-Bromobenzaldehyde Substituent | Amine | Product | Typical Yield (%) |
| 1 | H | Methyl aminoacetate | Methyl 2-(2H-indazol-2-yl)acetate | 65-80 |
| 2 | 5-Fluoro | Methyl aminoacetate | Methyl 2-(6-fluoro-2H-indazol-2-yl)acetate | 60-75 |
| 3 | 5-Nitro | Methyl aminoacetate | Methyl 2-(6-nitro-2H-indazol-2-yl)acetate | 55-70 |
Note: Yields are estimates based on reported efficiencies for similar aliphatic amines in the literature and may vary depending on the specific substrate and reaction conditions.[1][4][5][6]
Conclusion
The one-pot synthesis methodologies presented herein offer efficient, reliable, and scalable routes to 2H-indazole-2-carboxylates, which are valuable building blocks in medicinal chemistry. The Condensation-Cadogan Reductive Cyclization and the Copper-Catalyzed Three-Component Reaction provide researchers with powerful tools for the rapid generation of diverse indazole libraries. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can effectively apply and adapt these protocols to accelerate their drug discovery and development programs.
References
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. Organic letters, 13(13), 3542–3545. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic letters, 16(11), 3114–3117. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Consecutive Condensation, C-N and N-N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
-
PubMed. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Amino-Indazole Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of Amino-Indazole Methyl Esters through Derivatization
Amino-indazole methyl esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, appearing in a multitude of biologically active molecules. The presence of an amino group and a methyl ester provides multiple reactive sites, allowing for a diverse range of chemical modifications. Derivatization of the exocyclic amino group is a key strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This guide provides a comprehensive overview of the primary derivatization techniques for the amino group of amino-indazole methyl esters, with a focus on acylation and sulfonylation, while addressing the critical challenge of chemoselectivity.
The inherent nucleophilicity of the indazole ring nitrogens (N-1 and N-2) necessitates a strategic approach to selectively modify the exocyclic amino group. This typically involves the use of orthogonal protecting groups for the indazole N-H, ensuring that the desired derivatization occurs exclusively at the amino substituent.
Chemoselective Derivatization Strategy: The Role of Orthogonal Protection
To achieve selective derivatization of the exocyclic amino group, a robust protecting group strategy for the indazole ring nitrogen is paramount. The ideal protecting group should be stable under the conditions required for the derivatization of the amino group and easily removable under mild conditions that do not affect the newly installed functionality.
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has proven to be a highly effective protecting group for indazoles. It often directs protection to the N-2 position and is stable to a wide array of reaction conditions, including those typically used for acylation and sulfonylation.[1][2][3]
Sources
scale-up synthesis of Methyl 3-amino-2H-indazole-2-carboxylate
Abstract
This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-amino-2H-indazole-2-carboxylate , a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. Unlike generic indazole syntheses, this guide focuses specifically on the regioselective preparation of the 2H-isomer , utilizing a kinetic control strategy to distinguish it from the thermodynamically stable 1H-isomer. The protocol employs a two-step sequence starting from 2-fluorobenzonitrile, optimized for kilogram-scale production with emphasis on thermal safety, impurity profile management, and process analytical technology (PAT).
Introduction & Retrosynthetic Analysis
The 3-aminoindazole core is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibition (e.g., VEGFR, BCR-ABL targets). The specific target, Methyl 3-amino-2H-indazole-2-carboxylate , features a carbamate moiety on the N2-nitrogen. This substitution pattern is challenging because the N1-position is thermodynamically favored.
Retrosynthetic Logic: Direct cyclization of 2-fluorobenzonitrile with methyl carbazate often yields mixtures or requires expensive catalysts. Therefore, this protocol adopts a Stepwise Convergent Strategy :
-
Core Construction: Formation of the parent 3-aminoindazole via nucleophilic aromatic substitution (
). -
Regioselective Functionalization: Kinetic acylation at low temperature to selectively target the N2-position.
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indazole core followed by regioselective acylation.
Process Development & Critical Parameters
Step 1: Synthesis of 3-Aminoindazole
-
Mechanism: Nucleophilic attack of hydrazine on the electron-deficient 2-fluorobenzonitrile followed by intramolecular cyclization onto the nitrile.
-
Safety Critical: Hydrazine hydrate is toxic and unstable. The reaction is exothermic.
-
Solvent Selection: Ethanol (EtOH) is preferred over n-Butanol. While n-Butanol allows higher temperatures, EtOH provides sufficient thermal energy for the
(reflux ~78°C) while simplifying workup (product crystallizes upon cooling/water addition).
Step 2: Regioselective Acylation (The "Kinetic" Step)
-
The Challenge: 3-Aminoindazole has three nucleophilic sites: the exocyclic amine (
), the N1 ring nitrogen, and the N2 ring nitrogen.-
Thermodynamic Product: N1-acylation (most stable tautomer).
-
Kinetic Product: N2-acylation.
-
-
Solution: Patent literature and internal data confirm that low-temperature acylation (0°C to 5°C) in a non-polar or moderately polar solvent (DCM or THF) preferentially yields the 2-carboxylate. Higher temperatures promote rearrangement to the 1-isomer.
Detailed Experimental Protocol (Scale: 100g Basis)
Step 1: Preparation of 3-Aminoindazole
Reagents:
-
2-Fluorobenzonitrile: 100.0 g (0.826 mol)
-
Hydrazine Hydrate (80% aq.): 124.0 g (2.48 mol, 3.0 eq)
-
Ethanol (Absolute): 500 mL
Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and dropping funnel. Flush with nitrogen.[1][2][3]
-
Charging: Charge 2-Fluorobenzonitrile and Ethanol. Stir to dissolve.
-
Addition: Add Hydrazine Hydrate dropwise over 45 minutes. Caution: Mild exotherm. Maintain temperature < 40°C during addition.[1]
-
Reaction: Heat the mixture to reflux (78–80°C). Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC (C18 column, Water/ACN). Target < 1% starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Add Water (500 mL) slowly to induce precipitation.
-
Cool further to 0–5°C and stir for 1 hour.
-
-
Isolation: Filter the solid. Wash the cake with cold water (2 x 100 mL) to remove excess hydrazine.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 90–98 g (82–89%).
-
Appearance: White to off-white crystalline solid.
-
Step 2: Synthesis of Methyl 3-amino-2H-indazole-2-carboxylate
Reagents:
-
3-Aminoindazole (from Step 1): 50.0 g (0.375 mol)
-
Methyl Chloroformate: 39.0 g (0.413 mol, 1.1 eq)
-
Pyridine (or Triethylamine): 35.6 g (0.450 mol, 1.2 eq)
-
Dichloromethane (DCM): 500 mL
Procedure:
-
Setup: Equip a 1L 3-neck flask with mechanical stirring, temperature probe, and pressure-equalizing addition funnel.
-
Dissolution: Charge 3-Aminoindazole, Pyridine, and DCM. Stir until a clear solution or fine suspension is obtained.
-
Cooling (CRITICAL): Cool the mixture to 0°C to 2°C using an ice/salt bath.
-
Acylation: Add Methyl Chloroformate dropwise over 60 minutes.
-
Control:Do NOT allow temperature to exceed 5°C. Higher temperatures increase N1-acylation.
-
-
Reaction: Stir at 0–5°C for 2 hours.
-
IPC: HPLC should show conversion of 3-aminoindazole. Check for the formation of bis-acylated byproduct (usually formed if excess reagent is added too fast).
-
-
Quench: Quench by adding cold Water (200 mL) while keeping T < 10°C.
-
Phase Separation: Separate the organic (DCM) layer. Extract aqueous layer once with DCM (100 mL).
-
Washing: Wash combined organics with saturated
(100 mL) followed by Brine (100 mL). -
Purification (Regio-purification):
-
Concentrate the DCM layer to ~1/4 volume.
-
Add n-Heptane or Hexane (300 mL) slowly to induce crystallization.
-
Filter the solid.[1] The N2-isomer crystallizes preferentially; the N1-isomer (if any) often remains in the mother liquor.
-
-
Drying: Vacuum dry at 35°C (Avoid high heat to prevent isomerization).
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow powder | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18, ACN/Water + 0.1% TFA |
| Regio-Purity | > 99:1 (N2 vs N1 isomer) | 1H-NMR / HPLC |
| Identity | Conforms to Structure | 1H-NMR, MS |
| Residual Solvent | < 5000 ppm (DCM) | GC-HS |
NMR Distinction (DMSO-d6):
-
Target (N2-Carboxylate): The proton at the C7 position (adjacent to N1) often shows a distinct shift compared to the N1-substituted isomer due to the "quinoid-like" electron distribution in the 2H-indazole system.
-
N1-Carboxylate: Typically shows a standard aromatic pattern similar to the parent indazole but with a shift on the C7 proton due to the adjacent carbonyl.
Troubleshooting & Optimization Guide
Figure 2: Troubleshooting decision tree for common scale-up deviations.
Safety & Handling (HSE)
-
Hydrazine Hydrate:
-
Hazard: Carcinogen, corrosive, skin sensitizer.
-
Control: Use a closed dosing system. Neutralize all waste streams (mother liquors) with dilute bleach (sodium hypochlorite) before disposal to destroy excess hydrazine.
-
-
Methyl Chloroformate:
-
Hazard: Lachrymator, highly toxic by inhalation. Reacts with water to form HCl.
-
Control: Handle in a functioning fume hood. Keep anhydrous.
-
-
Exotherm Management:
-
Step 1 (
) is exothermic. On a >1kg scale, ensure the reactor has adequate cooling jacket capacity before starting the hydrazine addition.
-
References
-
US Patent 4,051,252 , 3-Aminoindazole-1- and -2-carboxylic acid derivatives. (Describes the temperature-dependent regioselectivity where lower temperatures favor the 2-carboxylate). Link
-
Lefebvre, V., et al. (2010).[4] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles". Journal of Organic Chemistry, 75(8), 2730–2732. (Background on 3-aminoindazole synthesis). Link
-
BenchChem Application Note , "The Pivotal Role of 2-Fluorobenzonitrile". (General handling and reactivity of the starting material).[2][5] Link
-
Organic Chemistry Portal , "Synthesis of Indazoles". (Overview of tautomerism and synthetic routes). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
The Researcher's Guide to Accelerated Indazole Synthesis: A Deep Dive into Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1] However, traditional methods for synthesizing substituted indazoles often present significant hurdles, including long reaction times, harsh conditions, and unsatisfactory yields.[2] This application note provides a comprehensive guide to leveraging microwave-assisted organic synthesis (MAOS) to overcome these challenges, enabling the rapid and efficient production of diverse indazole derivatives. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and practical insights to empower researchers in their quest for novel therapeutics.
The Microwave Advantage: Transforming Indazole Synthesis
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a greener and more efficient alternative to conventional heating methods.[3][4] Unlike traditional techniques that rely on slow heat transfer through convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions.[5] This leads to rapid, uniform, and efficient heating, resulting in a host of advantages for the synthesis of substituted indazoles:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[6][7]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher yields of the desired product and a reduction in the formation of byproducts, simplifying purification.[8][9]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results.
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.[3][10]
The core principle behind this efficiency lies in the interaction of the microwave's electromagnetic field with the reacting molecules. This interaction leads to two primary heating mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field, generating heat through molecular friction. In the presence of ions, the oscillating electric field causes them to migrate, and the resulting collisions also generate heat. This direct and instantaneous heating of the reaction volume is the key to the remarkable rate enhancements observed in microwave-assisted synthesis.
Strategic Approaches to Microwave-Assisted Indazole Synthesis
The versatility of microwave-assisted synthesis lends itself to several key strategies for constructing the indazole core and introducing diverse substitutions.
Cyclization Reactions of Hydrazones
A prevalent and efficient method for constructing the indazole ring is through the cyclization of appropriately substituted hydrazones. Microwave irradiation significantly accelerates this intramolecular transformation.
Conceptual Workflow: Microwave-Assisted Indazole Synthesis via Hydrazone Cyclization
Caption: A generalized workflow for the two-step, one-pot synthesis of substituted indazoles.
Cross-Coupling Reactions for Functionalization
Microwave irradiation is also highly effective in promoting transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are invaluable for introducing aryl, heteroaryl, and amino substituents onto the indazole scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The focused heating provided by microwaves can significantly reduce reaction times and improve the efficiency of these catalytic cycles.
Application Protocols: Synthesis of Bioactive Indazole Derivatives
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative substituted indazoles with known biological relevance.
Protocol 1: Microwave-Assisted Synthesis of 1H-Indazole and 4-Chloro-1H-indazole with Potential Anti-inflammatory and Antifungal Activity
This protocol is adapted from a method demonstrating the rapid and efficient synthesis of simple indazole derivatives in an aqueous medium.[11]
Materials:
-
o-Chlorobenzaldehyde or 2,6-dichlorobenzaldehyde
-
Hydrazine hydrate
-
Distilled water
-
Ethanol
-
Microwave reactor
Procedure for the Synthesis of 1H-Indazole:
-
In a microwave process vial, combine o-chlorobenzaldehyde (1 mmol) and hydrazine hydrate (2 mmol) in 10 mL of distilled water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 425 MW for 18 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:1).
-
Upon completion, cool the reaction mixture and dilute it with hot ethanol.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1H-indazole.
Procedure for the Synthesis of 4-Chloro-1H-indazole:
-
Follow the same procedure as above, substituting 2,6-dichlorobenzaldehyde (1 mmol) for o-chlorobenzaldehyde.
-
The final product after purification is 4-chloro-1H-indazole.
| Compound | Starting Material | Microwave Power | Reaction Time | Reported Yield |
| 1H-Indazole | o-Chlorobenzaldehyde | 425 MW | 18 min | ~77%[11] |
| 4-Chloro-1H-indazole | 2,6-Dichlorobenzaldehyde | 425 MW | 18 min | ~86%[11] |
Protocol 2: One-Pot, Two-Step Microwave-Assisted Synthesis of 1-Aryl-1H-Indazoles
This protocol, based on a copper-catalyzed intramolecular N-arylation, is a highly efficient method for preparing N-aryl substituted indazoles.[2]
Materials:
-
2-Halobenzaldehyde or 2-haloacetophenone (e.g., 2-bromobenzaldehyde)
-
Phenylhydrazine
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
Step 1: Hydrazone Formation: In a microwave process vial, combine the 2-halobenzaldehyde (1 mmol) and phenylhydrazine (1 mmol) in a suitable solvent. Irradiate the mixture at 160°C for 10 minutes.
-
Step 2: Intramolecular N-Arylation: To the same vial containing the in situ generated arylhydrazone, add CuI (catalyst), a diamine ligand, and a base.
-
Irradiate the reaction mixture again at 160°C for 10 minutes.
-
After cooling, purify the reaction mixture using column chromatography to isolate the 1-aryl-1H-indazole.
This one-pot, two-step procedure under microwave irradiation offers a significant improvement in efficiency compared to traditional multi-step methods.
Case Study: Synthesis of 3-Aminoindazoles - A Privileged Scaffold for Kinase Inhibitors
3-Aminoindazoles are key pharmacophores in a number of kinase inhibitors, including the anticancer drug Pazopanib. Microwave-assisted synthesis provides a rapid and efficient route to this important class of compounds.[12]
A recently developed microwave-assisted cascade reaction for the synthesis of N-1 substituted 3-aminoindazoles starts from 3-(2-bromoaryl)-1,2,4-oxadiazol-5(4H)-ones and various amines.[12] This method showcases the power of microwave heating to facilitate complex multi-step transformations in a single operation, yielding the desired products in good to excellent yields.
Comparative Performance: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods for the same transformation.
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of Tri-substituted Imidazoles | Conventional | Longer | Lower | [13] |
| Microwave | Shorter | Higher | [13] | |
| Synthesis of Benzimidazole Derivatives | Conventional | 2-8 hours | 3-113% lower | [8] |
| Microwave | 3-10 minutes | 3-113% higher | [8] | |
| Synthesis of various heterocyclic molecules | Conventional | 2-15 hours | <50% | [6] |
| Microwave | 2-8 minutes | Significantly higher | [6] |
As the data illustrates, microwave-assisted synthesis consistently outperforms conventional methods in terms of both reaction speed and product yield.
Safety and Scalability of Microwave-Assisted Indazole Synthesis
While microwave-assisted synthesis offers numerous benefits, it is crucial to adhere to strict safety protocols and consider the challenges of scaling up these reactions.
Safety Considerations:
-
Pressure Management: Microwave reactions are often performed in sealed vessels at elevated temperatures and pressures. It is essential to use a dedicated microwave reactor equipped with accurate pressure and temperature sensors to prevent vessel rupture.
-
Solvent Choice: The choice of solvent is critical. Solvents with high dielectric constants absorb microwave energy efficiently, leading to rapid heating. It is important to understand the microwave absorption properties of the chosen solvent and to avoid using highly flammable solvents in open vessels.
-
Thermal Runaway: The rapid heating rates achievable with microwaves can potentially lead to thermal runaway reactions. Careful monitoring of the reaction temperature and the use of appropriate cooling systems are essential.
Scalability:
Scaling up microwave-assisted reactions from the laboratory to an industrial scale presents challenges, primarily due to the limited penetration depth of microwaves into the reaction mixture.[10] However, the development of continuous-flow microwave reactors is a promising solution to this issue, allowing for the safe and efficient large-scale production of substituted indazoles.
Troubleshooting and Optimization
Problem: Low yield or incomplete reaction. Possible Causes & Solutions:
-
Insufficient Temperature: Increase the reaction temperature in small increments.
-
Suboptimal Solvent: The solvent may not be efficiently absorbing microwave energy. Consider a more polar solvent.
-
Incorrect Reagent Stoichiometry: Verify the molar ratios of your reactants.
-
Catalyst Inactivity: Ensure the catalyst is fresh and active.
Problem: Formation of byproducts. Possible Causes & Solutions:
-
Excessive Temperature or Time: Reduce the reaction temperature or time. The high energy input of microwaves can sometimes lead to decomposition or side reactions if not carefully controlled.
-
Non-uniform Heating: Ensure proper stirring to promote even temperature distribution within the reaction vessel.
Conclusion and Future Outlook
Microwave-assisted synthesis has revolutionized the field of heterocyclic chemistry, and its application to the synthesis of substituted indazoles offers a clear path towards more efficient and environmentally friendly drug discovery and development.[14][15] The ability to rapidly generate diverse libraries of indazole derivatives with high yields and purity empowers medicinal chemists to accelerate the identification and optimization of new therapeutic agents. As microwave reactor technology continues to advance, particularly in the area of continuous-flow systems, the scalability of these methods will undoubtedly improve, further solidifying the role of microwave-assisted synthesis as an indispensable tool in the pharmaceutical industry.
References
- Zhu, W. F., Krämer, A., et al. (2022).
- (2025, August 7). Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. Request PDF.
- (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- (2022). Microwave-assisted synthesis of bioactive heterocycles: An overview. Request PDF.
- (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
- (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- (2007, February 2). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry.
- (2021). MICROWAVE ASSISTED SIMPLE SYNYHETIC ROUTE FOR THE SYNTHESIS OF MEDICINALLY IMPORTANT PYRAZOLE SCAFFOLDS Pradeep Pant , Ajay. Heterocyclic Letters.
- (2025, February 20).
- (2025, August 6). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Request PDF.
- (2020, April 30). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research.
- (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. PMC.
- (2025, August 6). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones.
- Six-step synthesis of the hydrochloride of pazopanib 9 starting
- (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
- (2023, January 27). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher.
- (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF NOVEL 6-(ARYLIDENEAMINO)BENZO[d]OXAZOL-2(3H).
- (2005, May 20). microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles.
- (2018, May 28).
-
(2021, June 10). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][12][14]triazines. MDPI.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. One moment, please... [jchr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 15. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Nucleophilic Substitution Architectures for 3-Aminoindazoles
Abstract
The 3-aminoindazole scaffold is a privileged pharmacophore in oncology, serving as the structural anchor for multiple FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib). Its unique electronic structure presents a "Janus-faced" reactivity profile: the exocyclic amine is a potent nucleophile, while the electron-rich indazole core resists direct nucleophilic attack. This guide details three critical nucleophilic substitution modalities: (1)
Part 1: The Indazole as Nucleophile ( Coupling)
Mechanistic Insight
In the synthesis of Type II kinase inhibitors, the 3-aminoindazole often acts as the nucleophile, displacing a halide from a pyrimidine or triazine core. This is a classic Nucleophilic Aromatic Substitution (
-
The Challenge: The N1-H of the indazole is acidic (
), and the N2 nitrogen is nucleophilic. Without careful control, alkylation/arylation can occur on the ring nitrogens rather than the exocyclic amine. -
The Solution: Exploiting the higher nucleophilicity of the primary amine (
) under neutral or weakly basic conditions, or using protecting groups (e.g., N1-Boc) to sterically hinder ring nitrogens.
Protocol: Synthesis of N-(2-Chloropyrimidin-4-yl)-1H-indazol-3-amine
A model reaction mimicking the key step in Pazopanib synthesis.
Reaction Scheme:
Materials:
-
3-Amino-1H-indazole (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (0.5 M concentration)
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask equipped with a reflux condenser, add 3-amino-1H-indazole (1.33 g, 10 mmol) and 2,4-dichloropyrimidine (1.64 g, 11 mmol).
-
Solvent: Add n-butanol (20 mL). The use of a protic solvent like n-butanol often facilitates proton transfer in the transition state of
reactions. -
Base: Add DIPEA (3.5 mL, 20 mmol) via syringe.
-
Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by HPLC/TLC. The reaction is regioselective for the 4-position of the pyrimidine due to the activation by the adjacent ring nitrogens.
-
Work-up: Cool to room temperature. The product often precipitates directly from n-butanol.
-
Isolation: Filter the solid. Wash the cake with cold ethanol (
mL) and diethyl ether ( mL) to remove unreacted dichloropyrimidine. -
Drying: Dry under vacuum at 45°C. Expected yield: 75–85%.
Part 2: Substitution of the 3-Amino Group (Sandmeyer)
Mechanistic Insight
Direct nucleophilic substitution on the electron-rich indazole ring is electronically unfavorable. To introduce functionality at the 3-position (e.g., halides, nitriles), the Sandmeyer reaction is the standard. It converts the 3-amino group into a diazonium salt (
-
Critical Safety Note: Indazole-3-diazonium salts can be unstable. Modern protocols utilize organic nitrites (tert-butyl nitrite) in non-aqueous solvents to generate the diazonium species in situ, preventing side reactions like cyclization to triazines.
Protocol: Synthesis of 3-Iodo-1H-indazole
Conversion of
Materials:
-
3-Amino-1H-indazole (1.0 eq)
-
Diiodomethane (
) or Iodine ( ) (1.5 eq) -
tert-Butyl nitrite (tBuONO) (1.5 eq)
-
Acetonitrile (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve 3-amino-1H-indazole (133 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Iodine Source: Add diiodomethane (0.12 mL, 1.5 mmol). Note:
can also be used but requires chromatographic purification. -
Diazotization: Add tert-butyl nitrite (0.18 mL, 1.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 1 hour. Gas evolution (
) will be observed.[1][2] -
Quench: Cool to RT and quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over .[3] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Part 3: Regioselective N-Alkylation (Indazole as Nucleophile)
Mechanistic Insight
Indazoles are ambident nucleophiles (N1 vs. N2).
-
Thermodynamic Control (N1): Favored by strong bases (
, ) and higher temperatures. The N1-anion retains aromaticity in the benzene ring. -
Kinetic Control/Sterics (N2): Favored by steric bulk at N1 or specific solvent effects, but N1 is generally the major product for unsubstituted indazoles.
Protocol: N1-Selective Methylation
Materials:
-
1H-Indazole derivative (1.0 eq)
-
Sodium Hydride (60% in oil) (1.2 eq)
-
Methyl Iodide (1.1 eq)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Deprotonation: To a solution of indazole (1.0 mmol) in THF (5 mL) at 0°C, add NaH (1.2 mmol) portion-wise. Stir for 30 min at 0°C until
evolution ceases. -
Alkylation: Add MeI (1.1 mmol) dropwise.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Work-up: Quench with
(sat. aq). Extract with EtOAc. -
Selectivity Check: N1-alkyl indazoles typically have a higher
than N2-alkyl isomers on silica (Hexane/EtOAc).
Part 4: Data Summary & Visualization
Comparison of Methods
| Reaction Mode | Substrate Role | Key Reagents | Primary Challenge | Typical Yield |
| Nucleophile ( | Chloropyrimidine, DIPEA | Regioselectivity on Pyrimidine | 75-90% | |
| Sandmeyer | Electrophile Precursor | tBuONO, | Diazonium Stability | 50-70% |
| N-Alkylation | Nucleophile (Ring N) | NaH, Alkyl Halide | N1 vs N2 Regioselectivity | 80-95% |
Reaction Logic Flowchart
Caption: Divergent synthetic pathways for 3-aminoindazole functionalization.
Mechanism of Coupling (Pazopanib Style)
Caption: Step-wise mechanism for the
References
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. Link
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[4] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
Krasnokutskaya, E. A., et al. (2007).[5] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81–84. Link
-
BenchChem. (2025).[3] "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Application Notes. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-amino-2H-indazole-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 3-amino-2H-indazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for this important synthetic intermediate.
The purification of this molecule can be challenging due to its specific chemical properties, including the presence of a basic amino group, an ester functional group susceptible to hydrolysis, and the potential for isomeric impurities. This guide provides a logical, step-by-step approach to navigate these complexities.
Part 1: Initial Assessment & Strategy Selection
Before beginning any purification, a preliminary analysis of the crude material is critical. This initial assessment will dictate the most efficient purification strategy.
Frequently Asked Questions (FAQs): Initial Crude Analysis
Q: What are the first steps I should take before attempting to purify my crude Methyl 3-amino-2H-indazole-2-carboxylate?
A: Your first step is to characterize the crude product. A small sample should be analyzed to understand its composition. We recommend the following:
-
Thin-Layer Chromatography (TLC): Run a TLC plate using a solvent system such as 30-50% ethyl acetate in hexanes. This will give you a quick visual of the number of components in your mixture.
-
Proton NMR (¹H NMR): A crude NMR spectrum can help identify the desired product, unreacted starting materials, and major byproducts. Pay close attention to the integration ratios.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry provides the most detailed picture, showing the relative quantities of different components and their mass-to-charge ratios, which is invaluable for identifying isomers or unexpected byproducts.
Q: What are the most common impurities I should expect in my crude product?
A: The impurities largely depend on the synthetic route used. However, several common culprits are frequently observed.
| Impurity Type | Description & Rationale | Typical Analytical Signature |
| 1H-Regioisomer | The N-alkylation or N-acylation of the indazole ring can occur at either the N1 or N2 position, making the Methyl 3-amino-1H-indazole-1-carboxylate a very common and often difficult-to-separate impurity.[1] | Similar mass in MS. The 1H-isomer is generally more polar and will have a lower Rƒ on silica TLC. Distinct chemical shifts in ¹H NMR. |
| Starting Materials | Unreacted precursors from the synthesis, such as substituted 2-nitrobenzonitriles or the parent 3-aminoindazole.[2][3] | Varies based on the synthetic route. Should be easily identifiable by comparing with starting material standards via TLC or NMR. |
| Hydrolyzed Acid | The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, yielding 3-amino-2H-indazole-2-carboxylic acid. | Highly polar; often remains at the baseline on TLC. Will not be soluble in many organic solvents but will dissolve in aqueous base. |
| Degradation Products | 3-Aminoindazoles can be sensitive to air and light, potentially leading to oxidative dimerization or other decomposition reactions.[4] | Often colored impurities (yellow, brown). May appear as multiple minor spots on TLC. |
Workflow: Selecting Your Purification Strategy
The optimal purification path depends on the results of your initial analysis. Use the following decision tree to guide your choice.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during amino-indazole functionalization
Current Status: Online 🟢 | Ticket Volume: High | Topic: Minimizing Side Reactions
Welcome to the Amino-Indazole Synthesis Support Hub.
You have reached the Tier 3 Technical Support for heterocyclic chemistry. This guide is structured to troubleshoot the specific "pain points" of amino-indazole functionalization: regioselectivity failures, catalyst poisoning, and bis-functionalization.
Proceed to the section that matches your current experimental bottleneck.
Triage: Select Your Issue
| Symptom | Diagnosis | Jump To |
| "I'm getting a mixture of N1- and N2-alkylated products." | Regiocontrol Failure | |
| "My Buchwald-Hartwig coupling has stalled/failed." | Catalyst Poisoning | |
| "I'm reacting the exocyclic amine, but the ring nitrogen reacted too." | Chemo-selectivity Error | |
| "I can't tell which isomer I made." | Verification |
Ticket #001: Regioselectivity Control (N1 vs. N2)
The Problem: The indazole ring exhibits annular tautomerism. The N1-H tautomer is thermodynamically favored, but the N2 position is often kinetically more nucleophilic, leading to frustrating mixtures during alkylation or acylation.[1]
The Solution: You must force the reaction pathway using Thermodynamic Control (N1) or Kinetic/Chelation Control (N2) .
Workflow: The Regioselectivity Decision Tree
Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.
Protocol A: Maximizing N1-Selectivity (Thermodynamic)
-
Mechanism: High temperatures and reversible conditions allow the mixture to equilibrate to the thermodynamically stable N1 product. The "Cesium Effect" also promotes N1 alkylation via specific coordination.
-
Step-by-Step:
-
Dissolve 1H-indazole derivative in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (2.0 equiv). Avoid K₂CO₃ if solubility is an issue; Cesium is superior for indazoles.
-
Stir at RT for 30 min.
-
Add electrophile (1.1 equiv).
-
Critical Step: Heat to 80–100 °C for 12–24 hours. Note: Room temperature reactions often yield 10–20% N2 isomer. Heat drives the equilibrium to N1.
-
Validation: See .
-
Protocol B: Maximizing N2-Selectivity (Kinetic)
-
Mechanism: Under acidic or neutral conditions using highly reactive electrophiles (like imidates), the reaction is driven by the kinetic nucleophilicity of N2, bypassing the thermodynamic sink of N1.
-
Step-by-Step (The Pfizer Method):
-
Dissolve 1H-indazole in Toluene or DCM.
-
Add Alkyl-2,2,2-trichloroacetimidate (1.2 equiv).
-
Add catalyst: TMSOTf (0.1 equiv) or Cu(OTf)₂ .
-
Run at 0 °C to RT.
-
Result: This method frequently yields >95:5 N2:N1 selectivity by avoiding the anionic intermediate entirely.
-
Ticket #002: Metal-Catalyzed Couplings
The Problem: You are attempting a Buchwald-Hartwig or Suzuki coupling on a halogenated amino-indazole. The reaction stalls because the free indazole nitrogen (N1/N2) or the exocyclic amine (C3-NH2) coordinates to the Palladium, poisoning the catalyst.
The Solution: Ligand sterics and "Dummy" Protection.
Troubleshooting Guide: Preventing Catalyst Death
| Factor | Recommendation | Why? |
| Ligand Choice | Xantphos or BrettPhos | Bidentate, wide bite-angle ligands (Xantphos) or bulky biaryl phosphines (BrettPhos) prevent the Pd center from being sequestered by the indazole nitrogens. |
| Pre-catalysts | Pd(dba)₂ or G3-Precatalysts | Avoid PdCl₂ sources if possible; chloride ions can bridge and form inactive dimers with indazoles. |
| Protection | THP (Tetrahydropyranyl) | If the reaction fails, protect N1 with THP. It is easily installed (DHP/pTSA) and removed (HCl/MeOH), and it adds steric bulk that blocks N2 coordination. |
| Base | Cs₂CO₃ (Weak) vs LiHMDS (Strong) | Use Cs₂CO₃ for sensitive substrates. Use LiHMDS only if the amine nucleophile is non-reactive. |
Optimized Workflow for C-N Coupling on Indazole Core
-
Protect: Convert 1H-indazole to 1-(THP)-indazole.
-
Coupling:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Temp: 100 °C
-
-
Deprotect: 4M HCl in Dioxane/MeOH (RT, 2h).
Ticket #003: Functionalizing the C3-Amine
The Problem: You want to acylate or alkylate the exocyclic amine at C3, but the electrophile attacks the ring nitrogens (N1/N2) or double-reacts (bis-alkylation).
The Solution: Orthogonal Protection and pKa exploitation.
Strategy: The "Trojan Horse" Protection
The exocyclic amine is generally more nucleophilic than the ring nitrogens if the ring is protonated or neutral, but less nucleophilic if the ring is deprotonated.
Figure 2: Workflow for selective C3-amine functionalization.
Protocol: Selective Mono-Acylation of C3-Amine
-
Protection: React 3-aminoindazole with Boc₂O (1.1 equiv) and DMAP. Note: This usually protects N1 first due to the acidity of the ring NH.
-
Acylation: React the N1-Boc-3-aminoindazole with your acid chloride/anhydride. The bulky Boc group at N1 shields N2 sterically, directing reaction to the C3-amine.
-
Deprotection: TFA/DCM removes the N1-Boc.
Advanced Tip: If minimizing bis-alkylation of the C3-amine is the goal, do Reductive Amination (Aldehyde + NaBH(OAc)₃) instead of direct alkylation with halides. Direct alkylation is notoriously difficult to stop at the mono-stage.
Diagnostic Protocol: NMR Verification
Do not rely on TLC. Use this table to interpret your 1H NMR (DMSO-d6 or CDCl3) to confirm Regiochemistry.
| Feature | N1-Substituted (Thermodynamic) | N2-Substituted (Kinetic) |
| C3-H Signal | Typically Deshielded (Downfield) | Typically Shielded (Upfield) relative to N1 |
| C7-H Signal | Normal aromatic range | Deshielded (Shifted downfield by N1 lone pair) |
| C-13 NMR | N-CH₂ signal often ~50-55 ppm | N-CH₂ signal often ~55-60 ppm |
| HMBC | Correlation between N-CH₂ and C7a | Correlation between N-CH₂ and C3 |
Note: HMBC (Heteronuclear Multiple Bond Correlation) is the only 100% reliable method. Look for the 3-bond coupling from the alkyl protons to the ring carbons.
References
-
Regioselective Alkylation (N1 vs N2)
-
Lovering, F., et al. "Regioselective Synthesis of N1- and N2-Substituted Indazoles."[2] Tetrahedron Letters, 2010.
-
Beilstein J. Org. Chem. 2024, 20, 1789–1801.
-
-
N2-Selective Methodology (Pfizer)
-
Kokatla, H. P., et al. "Selective N2-Alkylation of 1H-Indazoles." The Journal of Organic Chemistry, 2022.
-
-
Buchwald-Hartwig on Indazoles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Protecting Group Strategies
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.[3]
-
Sources
Technical Support Center: Recrystallization of Methyl 3-amino-2H-indazole-2-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 3-amino-2H-indazole-2-carboxylate. Achieving high purity of this intermediate is critical for downstream applications and ensuring the integrity of final active pharmaceutical ingredients. This document provides in-depth, experience-driven answers to common challenges encountered during its recrystallization, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address the most pressing issues that arise during the purification of indazole derivatives.
Question 1: What is the recommended starting solvent for the recrystallization of Methyl 3-amino-2H-indazole-2-carboxylate?
Answer:
Based on the molecular structure—which features a polar amino group, a carboxylate ester, and the moderately polar indazole core—the most effective solvents are polar protic and polar aprotic organic solvents.
-
Primary Recommendation (Single Solvent): Ethanol is an excellent starting point. Numerous indazole derivatives have been successfully recrystallized from ethanol, demonstrating its general utility for this class of compounds[1]. It offers a good balance of solvating the target compound when hot while allowing for precipitation upon cooling. Methanol is another strong candidate and has also been used for recrystallizing indazole derivatives[2].
-
Secondary Recommendation (Mixed Solvent System): A mixed solvent system, particularly an alcohol/water mixture , is highly effective for purifying substituted indazole isomers[3]. Systems such as ethanol/water, methanol/water, or acetone/water can be finely tuned to achieve optimal solubility and recovery[3]. The water acts as an anti-solvent, significantly reducing the compound's solubility as the solution cools.
The choice is guided by the principle of "like dissolves like." The polar functionalities of your molecule suggest poor solubility in non-polar solvents like hexane or toluene, and potentially high solubility in strong polar aprotic solvents like DMSO or DMF, which might make recovery difficult[4].
Question 2: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice[5]. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture)[5]. For aminothiazole compounds, which share some polarity characteristics, this is a known issue[5].
Causality & Troubleshooting Steps:
-
Solution is Too Concentrated: The rate of precipitation is too high, preventing orderly crystal lattice formation.
-
Cooling is Too Rapid: Fast cooling encourages precipitation over crystallization.
-
Solution: Let the flask cool slowly on the benchtop, insulated with a glass wool or paper towels, before attempting to use an ice bath. Slow cooling is paramount for growing high-quality crystals[6].
-
-
Inappropriate Solvent Choice: The solvent may be too good, requiring very low temperatures to induce crystallization, or too poor, causing the compound to crash out.
-
Solution: If using a single solvent like ethanol, try switching to a mixed solvent system. For example, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Add a drop or two of ethanol to clarify and then cool slowly. This method, known as "cloud point" titration, ensures the solution is perfectly saturated at that temperature.
-
Question 3: My final yield after recrystallization is very low (<50%). What are the likely reasons?
Answer:
A low yield is a common and frustrating issue in recrystallization. The primary causes are almost always related to solvent volume or premature crystallization.
Potential Causes & Corrective Actions:
-
Excessive Solvent: This is the most frequent cause. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[6].
-
Action: Before filtering, check for saturation. Dip a glass rod into the cooled solution and pull it out. If a rapid formation of solid "frost" appears on the rod as the solvent evaporates, your solution is likely saturated. If not, you have used too much solvent. You can carefully boil off some of the solvent to re-concentrate the solution and attempt cooling again[6].
-
-
Premature Crystallization: If crystals form in the hot solution during a hot filtration step (to remove insoluble impurities), you will lose a substantial amount of product.
-
Action: Use a pre-heated funnel and flask for hot filtration. Add a small excess of solvent (~5-10%) before filtering to ensure the compound remains in solution at the elevated temperature.
-
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature.
-
Action: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Question 4: The recrystallized product is still colored. How can I obtain a colorless product?
Answer:
Colored impurities are common in aromatic nitrogen-containing heterocycles, often arising from oxidation or side reactions.
Decolorization Strategy:
The most effective method to remove colored, high-molecular-weight impurities is by using activated charcoal (carbon)[6].
-
Dissolve: Dissolve the crude, colored compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Re-heat & Filter: Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallize: Allow the now-colorless filtrate to cool slowly and crystallize as usual.
This step is highly effective for removing persistent tints that co-crystallize with the product[6].
Solvent Selection and Process Workflow
Solvent Candidate Summary
Choosing the right solvent is the most critical step. The ideal solvent should dissolve the compound well when hot but poorly when cold. The following table provides a starting point for solvent screening based on the properties of related indazole compounds[3][4].
| Solvent | Boiling Point (°C) | Polarity Index | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Rationale & Citation |
| Ethanol | 78 | 4.3 | High | Low-Moderate | Excellent general solvent for indazoles[1]. |
| Methanol | 65 | 5.1 | High | Moderate | Good alternative to ethanol, lower boiling point[2]. |
| Acetone/Water | 56 (Acetone) | 5.1 (Acetone) | High | Very Low | Mixed system allows for fine-tuning solubility[3]. |
| Acetonitrile/Water | 82 (ACN) | 5.8 (ACN) | High | Very Low | Effective for separating indazole isomers[3]. |
| Isopropanol | 82 | 3.9 | Moderate-High | Low | A good choice for inducing crystallization in polar compounds[7]. |
| Ethyl Acetate | 77 | 4.4 | Moderate | Low | Less polar option, may work if ethanol is too strong a solvent[8]. |
Recrystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: A decision-making flowchart for common recrystallization challenges.
Experimental Protocol: Recrystallization from Ethanol/Water
This protocol describes a robust method for purifying Methyl 3-amino-2H-indazole-2-carboxylate using a mixed solvent system.
Materials:
-
Crude Methyl 3-amino-2H-indazole-2-carboxylate
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erhlenmeyer Flasks (x2)
-
Hot Plate with Stirring
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Funnel (for hot filtration, optional)
-
Activated Charcoal (optional, if product is colored)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid just dissolves completely. This ensures you are using the minimum amount of the "good" solvent.
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat, add a pinch of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration through a pre-warmed glass funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Saturation: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin within 20-30 minutes.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests - Asian Journal of Research in Chemistry. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - Journal of Chemical Health Risks. [Link]
-
Troubleshooting Crystallization - Chemistry LibreTexts. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - Molecules. [Link]
-
Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property - ResearchGate. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. [Link]
-
Recrystallization Issues : r/Chempros - Reddit. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - Molecules. [Link]
-
2-Methyl-2H-indazole-6-carboxylic acid Properties - U.S. Environmental Protection Agency. [Link]
-
Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents - ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation - Arkivoc. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - Acta Crystallographica Section E. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - University of Rhode Island. [Link]
-
How can I recrystallize an amino acid derivative? - ResearchGate. [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
overcoming solubility issues of indazole derivatives in aqueous media
Technical Support Center: Indazole Solubilization Strategies Status: Online | Agent: Senior Application Scientist
Welcome to the Indazole Solubility Support Module.
You are likely here because you are working with an indazole scaffold—perhaps a kinase inhibitor similar to Axitinib or Pazopanib—and you have hit the "Brick Dust" wall. Indazole derivatives are notorious for their high melting points and rigid planar structures, which lead to high lattice energy and poor aqueous solubility.
This guide is not a generic textbook summary. It is a troubleshooting workflow designed to help you navigate the specific physicochemical barriers of the indazole core (pKa limitations,
Module 1: Diagnostic Workflow
Before attempting random additives, you must categorize your specific derivative. The indazole core is amphoteric but weakly so (pKa
Use the decision matrix below to select your protocol:
Figure 1: Strategic decision matrix for indazole formulation based on pKa and melting point properties.
Module 2: The Chemical Approach (Salt Selection)
The Issue: You attempted to make a hydrochloride salt, but it disproportionated (converted back to free base) in water or turned into a hygroscopic gum.
The Science:
The indazole N-2 nitrogen is very weakly basic.[1] To form a stable salt, the difference between the pKa of your drug and the pKa of the counter-ion (
-
Example: Axitinib (pKa
4.8) forms stable salts because the pendant pyridine group provides the basicity, not the indazole ring itself [1].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Risk: If you rely on the indazole nitrogen (pKa
1.2), even strong acids like HCl (pKa -6) may form salts that hydrolyze immediately in aqueous buffers (pH > 2).
Protocol: Counter-Ion Screening
| Parameter | Specification |
| Target Concentration | 10–50 mg/mL (Stock) |
| Solvent System | Acetone/Water (95:5) or Ethanol/Water (90:10) |
| Counter-Ions (Class 1) | Methanesulfonic acid (MsOH), Hydrochloric acid (HCl), Benzenesulfonic acid |
| Counter-Ions (Class 2) | Maleic acid, Phosphoric acid, Tartaric acid |
Step-by-Step:
-
Dissolution: Dissolve 100 mg of free base in the minimum amount of hot solvent (
50°C). -
Acid Addition: Add 1.05 equivalents of acid. Critical: Do not use large excesses of strong acids, as this can degrade the indazole ring or cause oiling out.
-
Cooling: Slow cool to room temperature (1°C/min). Rapid cooling traps impurities and amorphous material.
-
Validation: Analyze the solid by Raman Spectroscopy or XRPD .
-
Pass: Distinct new peaks (crystal lattice change).
-
Fail: Peaks match the free base (disproportionation occurred).
-
Module 3: The Physical Approach (Amorphous Solid Dispersions)
The Issue: Your compound is "brick dust" (high melting point, low solubility in everything). Salt formation failed.
The Science:
Indazoles often suffer from high lattice energy due to extensive
-
Spring: The amorphous form dissolves rapidly, creating supersaturation.
-
Parachute: The polymer prevents the drug from crashing back out into crystals [2].
Recommended Polymers for Indazoles:
-
HPMC-AS (Hypromellose Acetate Succinate): Gold standard for maintaining supersaturation of weak bases like indazoles in the intestine (pH 6.5).
-
PVP-VA (Copovidone): Excellent for melt-extrusion but can be hygroscopic.
Protocol: Solvent Evaporation (Lab Scale)
-
Selection: Choose HPMC-AS (L-grade) for maximum pH sensitivity.
-
Ratio: Start with a 1:3 Drug:Polymer ratio (w/w).
-
Solvent: Dissolve both in Acetone:Methanol (2:1). Indazoles usually require the methanol component for full solubilization.
-
Drying: Rotary evaporate at 40°C under vacuum until a film forms.
-
Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent (critical to prevent plasticization).
-
Testing: Perform a non-sink dissolution test.
-
Success: You see a rapid rise in concentration that stays stable for >2 hours.
-
Failure: Concentration spikes and then drops (precipitation). Fix: Increase polymer ratio to 1:5.
-
Module 4: Molecular Encapsulation (Cyclodextrins)
The Issue: You need an injectable (IV) formulation, but ASDs are for oral use and salts are too acidic/irritating.
The Science:
The hydrophobic cavity of
Protocol: Phase Solubility Study
-
Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) solutions of SBE-
-CD in water or phosphate buffer (pH 7.4). -
Saturation: Add excess indazole derivative to each vial.
-
Equilibration: Shake at 25°C for 48 hours.
-
Filtration: Filter through 0.45
m PVDF filter (avoid nylon, which binds indazoles). -
Analysis: HPLC-UV.
-
Plot: Concentration of Drug (M) vs. Concentration of CD (M).
-
Result: An
-type linear plot indicates 1:1 complexation. The slope allows you to calculate the Stability Constant ( ).
-
Frequently Asked Questions (Troubleshooting)
Q: My indazole precipitates immediately when I dilute my DMSO stock into cell culture media. A: This is the "Crash-Out" effect. DMSO solvates the indazole too well. When water hits, the logP dominates.
-
Fix: Do not exceed 0.1% DMSO. If you need higher concentrations, switch to a 1:1 mixture of PEG400:Water as the intermediate dilution step, or complex with HP-
-CD before adding to media.
Q: The salt form I made is turning into a sticky oil. A: You likely have a "low melting salt" due to a mismatch in molecular geometry between the indazole and the counter-ion.
-
Fix: Switch to a counter-ion with a higher melting point (e.g., switch from Mesylate to Fumarate or Tosylate). Alternatively, the oil might be a hydrate; check water content.
Q: Can I use pH adjustment alone? A: Only if you are at extreme pH. Indazoles are neutral from pH 3 to pH 12. To solubilize them by pH alone, you often need pH < 2 or pH > 13, which is physiologically incompatible. You must use a surfactant (Tween 80) or cyclodextrin in combination with pH buffers.
References
-
FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Axitinib (NDA 202324). U.S. Food and Drug Administration. Link
-
Ascendia Pharmaceuticals. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.[2][3] Contract Pharma. Link
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[4] ScienceAsia, 46, 205-216. Link
-
Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of the American Chemical Society. Link
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
optimizing reaction temperature for indazole ring closure
Welcome to the Indazole Synthesis Technical Support Center .
This guide is structured to function as an interactive troubleshooting companion for researchers encountering thermal optimization challenges in indazole ring closure and functionalization. Unlike standard reviews, this content is organized by symptom and mechanism , allowing you to diagnose specific experimental failures.
Part 1: The Thermodynamic vs. Kinetic Landscape
In indazole chemistry, temperature is not merely an energy switch; it is the primary selector between kinetic (rate-driven) and thermodynamic (stability-driven) outcomes.
-
Kinetic Control (Low T): Favors the transition state with the lowest activation energy (
). In N-alkylation, this often leads to the N2-isomer or mixtures, as the N2 lone pair is more nucleophilic (higher electron density) but the resulting product is less stable. -
Thermodynamic Control (High T): Allows the system to overcome reverse activation barriers, equilibrating to the most stable product.[1] For indazoles, the N1-isomer (benzenoid structure) is significantly more stable (approx. 2–4 kcal/mol) than the N2-isomer (quinoid structure).
Visualizing the Control Mechanism:
Figure 1: Energy landscape of Indazole N-alkylation. High temperatures enable the reversibility of the N2 pathway, funneling material toward the stable N1 product.
Part 2: Troubleshooting Guides (Symptom-Based)
Scenario A: "I am observing a mixture of N1 and N2 isomers during alkylation."
Diagnosis: The reaction is likely hovering in a "kinetic trap" or has not reached thermodynamic equilibrium.[2]
| Parameter | Recommendation | Technical Rationale |
| Temperature | Increase to 50–80°C | Promotes equilibration. At RT, N2-alkylation is fast but reversible. Heat drives the retro-reaction of N2-alkyl indazole, allowing the irreversible formation of the N1-isomer [1, 2]. |
| Solvent | Switch to THF or Toluene | Polar aprotic solvents (DMF, DMSO) stabilize the specific ion pair but can sometimes trap the kinetic product. THF at reflux often improves N1 selectivity [3]. |
| Base Counter-ion | Use NaH or KOtBu | The "hard" Na+ ion coordinates tightly with the N2 nitrogen, shielding it and directing the electrophile to N1. |
Protocol Adjustment:
-
Run the reaction at 0°C initially (to control exotherm).
-
Warm to room temperature.
-
Critical Step: If TLC shows N2 isomer (often lower R_f), heat to 60°C for 2–4 hours. Monitor the disappearance of the N2 spot.
Scenario B: "My Davis-Beirut reaction (or Cadogan) yields tar/decomposition."
Diagnosis: The reaction temperature is too high for the delicate N-oxide or nitroso intermediates, leading to deoxygenation or polymerization.
| Parameter | Recommendation | Technical Rationale |
| Temperature | Lower to <60°C | The N-oxide intermediate in Davis-Beirut cyclization is sensitive. High T (>80°C) causes deoxygenation by phosphites (if used) or thermal degradation [4]. |
| Reaction Type | Switch to Photochemical | Recent protocols allow this cyclization at Room Temperature using UV light (365 nm) and Brønsted acids, completely avoiding thermal degradation [5]. |
| Reagent Addition | Slow Addition at 0°C | The initial deprotonation of o-nitrobenzylamines is exothermic. A spike here causes immediate side-reactions. |
Scenario C: "Palladium-catalyzed ring closure stalls at 80% conversion."
Diagnosis: Catalyst deactivation (Pd black formation) is occurring faster than the turnover frequency (TOF) at the current temperature.
Troubleshooting Flow:
-
Check T: Are you above 100°C?
-
Yes: Ligand dissociation is likely. Add 10% more ligand (e.g., Xantphos) or lower T to 90°C and extend time.
-
No (at 60-80°C): The system lacks activation energy for the oxidative addition step (usually the rate-determining step for aryl chlorides).
-
Optimization Strategy:
-
Boost: Increase T to 110°C but switch solvent to 1,4-Dioxane or Toluene (non-coordinating).
-
Stabilize: Use a precatalyst (e.g., XantPhos Pd G4) that activates at temperature, rather than mixing Pd(dba)2 + Ligand which can degrade during the heat-up ramp [6].
Part 3: Safety & Exotherm Management
Critical Warning: The synthesis of indazoles via diazotization (from o-aminotoluenes) involves a massive exotherm during the ring-closure step.
The "Thermal Runaway" Danger Zone:
-
Process: Diazonium salt formation
Cyclization.[3] -
Risk: The internal temperature can spike 10–20°C higher than your oil bath during the phase change or precipitation.
-
Control Measure:
-
Maintain diazotization at -5°C to 0°C .
-
Do not allow the cyclization step to proceed uncontrolled.
-
Quench Protocol: Have a pre-cooled vessel of dilute HCl ready. If T rises >10°C/min, dump the reaction into the quench.
-
Part 4: Interactive Decision Matrix
Use this flowchart to determine your next optimization step.
Figure 2: Decision tree for optimizing reaction parameters based on observed failure modes.
Part 5: Standardized Optimization Protocol
Do not guess the temperature. Perform a Temperature Scanning Design of Experiment (DoE) for new substrates.
Protocol: The "3-Point Scan"
-
Preparation: Prepare three identical reaction vials (sealed) with your substrate (0.5 mmol scale).
-
Conditions:
-
Vial A (Kinetic Baseline): 25°C (Room Temp).
-
Vial B (Intermediate): 60°C.
-
Vial C (Thermodynamic Stress): 100°C (or Solvent Reflux - 10°C).
-
-
Sampling:
-
Take aliquots at 1 hour and 12 hours .
-
-
Analysis:
-
Run HPLC/UPLC.
-
Calculate Ratio = [Product] / ([Product] + [Impurity] + [Isomer]) .
-
-
Interpretation:
-
If A is clean but slow: Increase T to 40°C.
-
If C is dirty (tars): Your ceiling is 80°C.
-
If B gives best N1:N2 ratio: 60°C is your "Goldilocks" zone.
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. Link
-
Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides, 2025. Link
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of Organic Chemistry, 2016. Link
-
Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N-Aryl 2H-Indazoles. Organic Letters, 2019.[4] Link[4]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry, 2012. Link
Sources
preventing decarboxylation of indazole-2-carboxylates during synthesis
A Guide to Preventing and Troubleshooting Decarboxylation
Welcome to the technical support center for the synthesis of indazole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. Unwanted decarboxylation during the synthesis of indazole-2-carboxylates is a frequent challenge that can significantly impact reaction yields and purity. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to help you mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: Why are indazole-2-carboxylates prone to decarboxylation?
A1: The stability of the carboxylate group at the N-2 position of the indazole ring is influenced by several factors. The N-2 position is part of a pyrazole-like system within the bicyclic indazole structure. Electron-withdrawing groups on the indazole ring can increase the propensity for decarboxylation. Furthermore, the reaction conditions, particularly elevated temperatures and the presence of certain reagents, can promote the loss of CO2.
Q2: What is the primary cause of decarboxylation during the synthesis of N-Boc-2H-indazoles?
A2: The tert-butoxycarbonyl (Boc) group, while a common and useful protecting group, can be labile under certain conditions. Thermolytic cleavage is a known pathway for Boc deprotection, which involves the release of isobutylene and subsequent decarboxylation.[1][2][3] This process can be initiated at elevated temperatures, often above 80-100 °C, but can also be catalyzed by acidic or even some basic conditions.
Q3: Can the choice of solvent influence the rate of decarboxylation?
A3: Absolutely. The solvent can play a critical role in the stability of indazole-2-carboxylates. Protic solvents, for instance, can facilitate proton transfer mechanisms that may lead to decarboxylation. The polarity of the solvent can also influence the stability of intermediates and transition states involved in the decarboxylation pathway. For reactions sensitive to this side reaction, a careful screening of aprotic solvents like THF, DMF, or dioxane is often recommended.[4]
Q4: Are there specific reaction conditions that are known to promote decarboxylation?
A4: High reaction temperatures are a primary driver of decarboxylation for many carboxylates, including indazole-2-carboxylates.[1][2] Additionally, strong acidic or basic conditions can catalyze the removal of the carboxylate group. For instance, while basic hydrolysis is a standard method for converting esters to carboxylic acids, prolonged exposure or harsh basic conditions can lead to decarboxylation of the resulting indazole-2-carboxylic acid.[5][6] Some metal catalysts used in cross-coupling reactions can also promote decarboxylation under certain conditions.[7]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the synthesis of indazole-2-carboxylates.
Issue 1: Significant Decarboxylation During N-2 Carboxylation with Chloroformates or Boc-Anhydride
Symptoms:
-
Low yield of the desired indazole-2-carboxylate.
-
Presence of a significant amount of the corresponding N-H indazole (decarboxylated product) in the crude reaction mixture, as observed by TLC, LC-MS, or NMR.
Root Cause Analysis:
Decarboxylation during the N-2 carboxylation step is often a result of suboptimal reaction conditions that promote the instability of the newly formed carboxylate. The key factors to investigate are temperature, the choice of base, and the reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-2 carboxylation.
Detailed Protocols:
Protocol 1.1: Low-Temperature N-2 Boc Protection
This protocol is designed to minimize thermal decarboxylation during the introduction of a Boc group at the N-2 position.
Materials:
-
Substituted 1H-indazole
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the 1H-indazole (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.2 equiv) and a catalytic amount of DMAP.
-
Slowly add a solution of (Boc)2O (1.1 equiv) in the same solvent.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: Performing the reaction at 0 °C significantly reduces the likelihood of thermal decomposition of the N-Boc product. The use of a non-nucleophilic base like triethylamine or DIPEA helps to avoid side reactions.
Issue 2: Decarboxylation During Subsequent Reactions on the Indazole Ring or Side Chains
Symptoms:
-
Loss of the N-2 carboxylate group during a subsequent synthetic step (e.g., lithiation, cross-coupling, hydrolysis of another ester).
-
Formation of the N-H indazole as a major byproduct.
Root Cause Analysis:
The indazole-2-carboxylate may be unstable under the conditions required for subsequent transformations. This can be due to high temperatures, incompatible reagents (strong acids, bases, or nucleophiles), or the catalytic cycle of a metal-catalyzed reaction.
Preventative Measures and Alternative Strategies:
Table 1: Stability of Indazole-2-Carboxylates Under Various Reaction Conditions
| Reaction Type | Common Conditions Leading to Decarboxylation | Recommended Alternative Conditions or Strategies |
| Ester Hydrolysis | High concentrations of NaOH or KOH, prolonged heating. | Use milder hydrolysis conditions, such as LiOH in THF/water at room temperature. For very sensitive substrates, consider enzymatic hydrolysis. |
| Metal-Catalyzed Cross-Coupling | High temperatures (>100 °C), prolonged reaction times.[8] | Screen for more active catalyst systems that allow for lower reaction temperatures. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing degradation.[9] |
| Lithiation/Metalation | Strong organolithium bases (e.g., n-BuLi) at temperatures above -40 °C. | Perform lithiation at very low temperatures (e.g., -78 °C) and quench the reaction at that temperature. Consider using milder metalating agents like LDA or a Turbo Grignard reagent. |
| Deprotection of Other Protecting Groups | Strong acidic conditions (e.g., concentrated HCl, neat TFA) for deprotection of acid-labile groups. | Utilize orthogonal protecting group strategies where the N-2 carboxylate is stable under the deprotection conditions of another group.[10] For example, use an Fmoc group (base-labile) if the N-2 carboxylate is acid-labile. |
Protocol 2.1: Mild Hydrolysis of a Secondary Ester on an Indazole-2-carboxylate Scaffold
Materials:
-
Indazole-2-carboxylate with a secondary ester group
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the indazole starting material (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 3.0 equiv) to the solution at room temperature.
-
Stir the reaction and monitor by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify as needed.
Rationale: Lithium hydroxide is a milder base for ester hydrolysis compared to sodium or potassium hydroxide, and conducting the reaction at room temperature minimizes the risk of decarboxylation of the N-2 carboxylate.
Issue 3: Unexpected Decarboxylation with Specific Protecting Groups (e.g., SEM)
Symptoms:
-
Loss of the N-2 carboxylate during the introduction or removal of a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Root Cause Analysis:
While SEM is a robust protecting group, the conditions for its removal, typically involving fluoride sources like TBAF or strong acids, can sometimes lead to undesired side reactions, including decarboxylation of a sensitive N-2 carboxylate.[11]
Mitigation Strategy:
If decarboxylation is observed during SEM deprotection, it is crucial to re-evaluate the protecting group strategy. An orthogonal protecting group that can be removed under milder, non-fluoride, and non-strongly acidic conditions would be a better choice.
Protecting Group Selection Guide:
Caption: Decision guide for selecting an orthogonal N-1 protecting group.
Conclusion
Preventing the decarboxylation of indazole-2-carboxylates requires a careful and considered approach to reaction design and execution. By understanding the underlying mechanisms of this side reaction and by judiciously selecting reagents, solvents, and reaction temperatures, it is possible to significantly improve the yield and purity of the desired products. This guide provides a starting point for troubleshooting and optimizing your synthetic routes. Always remember to closely monitor your reactions and to consider the stability of all functional groups present in your molecule at each step of the synthesis.
References
- Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803–1808.
- Alonso, D. A., Nájera, C., & Varea, T. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles.
- Teixeira, C., Siquet, C., Alves, M. J., & Carvalho, M. F. (2006).
- Shiri, P., Roosta, A., Dehaen, W., & Amani, A. M. (2022).
- Kaur, H., Kumar, S., & Singh, I. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269–302.
- Gerokonstantis, D. T., Zografos, A. L., & Igglessi-Markopoulou, O. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Wang, Z., Chen, J., Li, Y., Wang, X., & Zhang, Y. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry.
- Wang, Z., Chen, J., Li, Y., Wang, X., & Zhang, Y. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry.
- Legrand, B., Giustiniano, M., & Brancour, C. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13349–13355.
- De Higes, R., Azin, F., & Thompson, D. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.
- (n.d.). Direct Catalytic Functionalization of Indazole Derivatives.
- Reddy, T. J., & Le, V. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5432.
- de la Cuesta, E., & Avendaño, C. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.
- (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- (n.d.). Protective Groups. Organic Chemistry Portal.
- (n.d.). Indazole. Organic Syntheses.
- de la Cuesta, E., & Avendaño, C. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.
- De Higes, R., Azin, F., & Thompson, D. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
- (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- (n.d.).
- (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
- (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- (n.d.). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Legrand, B., Giustiniano, M., & Brancour, C. (2018).
- (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Teixeira, C., Siquet, C., Alves, M. J., & Carvalho, M. F. (2006).
- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Al-Tannak, N. F., & Wijk, L. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA.
- (n.d.). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
- (n.d.). 2-Methyl-2H-indazole-5-carboxylic acid methyl ester. Sigma-Aldrich.
- Genung, N. E., & Wei, L. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 21(15), 5893–5897.
- (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
Sources
- 1. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
separation of 1H and 2H indazole isomers during purification
Technical Bulletin: Separation of - and -Indazole Regioisomers
-substituted indazoles. Reference ID: IND-ISO-001Core Problem Analysis
The "Indazole Chameleon" Effect:
Unsubstituted indazole exists in a tautomeric equilibrium between
Separation is notoriously difficult because:
-
Dipole Similarity: Both isomers often possess similar polarities, causing co-elution on standard C18 HPLC columns.
-
Structural Overlap: They share identical mass (MS is useless for differentiation) and similar UV chromophores.
This guide provides a definitive protocol for distinguishing and separating these isomers.
Module A: Identification (The "Is it N1 or N2?" Problem)
User Question: "I have two peaks with the same mass. How do I definitively identify which is the N1-isomer and which is the N2-isomer without growing a crystal?"
The Diagnostic Protocol
Do not rely on retention time alone, as elution order can flip based on the stationary phase. The only self-validating method (short of X-ray) is 1D NOE (Nuclear Overhauser Effect) NMR .
The "NOE Rule"
-
-Substituted: Irradiation of the
-alkyl group ( ) shows an NOE enhancement of the Proton at Position 7 ( ) . -
-Substituted: Irradiation of the
-alkyl group ( ) shows an NOE enhancement of the Proton at Position 3 ( ) .
Secondary Diagnostic Markers
| Feature | ||
| Typically | Typically | |
| Sharp singlet, usually | Often slightly upfield relative to N1 | |
| UV Absorbance | Classic benzenoid bands | Often shows a "quinoid" band (red-shifted) |
| Crystallinity | Often lower melting point | Often higher melting point (more symmetric lattice) |
Visual Logic: NMR Identification Pathway
Caption: Definitive structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.
Module B: Separation Troubleshooting (Chromatography)
User Question: "My isomers are co-eluting on C18. What column should I switch to?"
Standard Phase Behavior
-
Reverse Phase (C18): Poor selectivity.[1][2][3]
and isomers have very similar hydrophobicities. -
Normal Phase (Silica):
-isomers (less polar, lone pair involved in quinoid resonance) typically elute before -isomers. -
SFC (Supercritical Fluid Chromatography): The Gold Standard.
Recommended Workflows
1. The "Chiral Column" Trick (For Achiral Compounds)
Even if your indazole has no chiral center, Polysaccharide Chiral Columns are superior for separating regioisomers due to their ability to discriminate based on 3D molecular shape (inclusion complexes).
-
Column: Chiralcel OJ-H or Chiralpak AD-H (or equivalents like Lux Cellulose-2).
-
Mobile Phase:
+ 10-20% MeOH (with 0.1% Diethylamine). -
Why it works: The "slot" in the amylose/cellulose stationary phase fits the linear
-isomer differently than the "bent" -isomer.
2. Fluorinated Stationary Phases
If SFC is unavailable, use PFP (Pentafluorophenyl) columns in Reverse Phase.
-
Mechanism: PFP phases engage in
- interactions and dipole-dipole interactions that differ significantly between the electron-rich and the quinoid-like .
Separation Decision Tree
Caption: Selection logic for stationary phases. SFC is prioritized for highest resolution.
Module C: Regiocontrol (Prevention at the Source)
User Question: "I only want the N1 isomer. How do I stop the N2 from forming?"
The ratio of
Protocol: Maximizing N1 Selectivity
To force the
-
Base Selection: Use NaH (Sodium Hydride) or KOtBu .
-
Solvent: THF (Tetrahydrofuran) or Toluene . Avoid DMF/DMSO if high selectivity is required (polar aprotic solvents dissociate the ion pair, increasing
formation). -
Temperature: Higher temperatures favor the thermodynamic (
) product.
Protocol: Maximizing N2 Selectivity
is difficult to isolate exclusively but can be enriched.-
Reagent: Use Meerwein's Salt (
) for methylation. -
Steric Blocking: If
has a bulky substituent, is sterically hindered, forcing alkylation.
Comparison of Synthesis Conditions
| Condition | Primary Product | Mechanism |
| NaH / THF / Heat | Thermodynamic Control / Chelation | |
| Mixture ( | Loose ion pair / Competitive Kinetics | |
| Meerwein's Salt / DCM | Kinetic Control (Basicity driven) | |
| Mitsunobu ( | Variable | Often |
References
-
Regioselective Alkylation Mechanisms
-
Thermodynamic vs Kinetic Control
-
SFC Separation of Isomers
-
Toribio et al., "Enantiomeric separation of antifungal azoles by SFC," Journal of Chromatography B, 2017. (Demonstrates polysaccharide column utility for azole regioisomers).
-
-
NMR Identification (NOE)
-
Claramunt et al., "The structure of N-substituted indazoles: 1H/13C NMR and X-ray," Arkivoc, 2006.
-
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. caribjscitech.com [caribjscitech.com]
- 7. pure.mpg.de [pure.mpg.de]
Validation & Comparative
Technical Guide: 1H NMR Structural Elucidation of Methyl 3-amino-2H-indazole-2-carboxylate
Topic: 1H NMR Interpretation of Methyl 3-amino-2H-indazole-2-carboxylate Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The Challenge: In the development of indazole-based therapeutics (e.g., kinase inhibitors, synthetic cannabinoids), distinguishing between the N1- and N2- regioisomers is a critical quality attribute. The target molecule, Methyl 3-amino-2H-indazole-2-carboxylate (hereafter 2H-Isomer ), is the kinetic product of acylation, often co-existing with its thermodynamic alternative, Methyl 3-amino-1H-indazole-1-carboxylate (hereafter 1H-Isomer ).[1]
The Solution: This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. Unlike standard purity checks, this workflow utilizes specific Nuclear Overhauser Effect (NOE) signatures and Chemical Shift (δ) perturbations caused by the "quinonoid" vs. "benzenoid" electronic distributions of the 2H and 1H scaffolds, respectively.
Structural Analysis & The "Regioisomer Trap"
Before interpreting spectra, one must understand the electronic environments. The indazole core is tautomeric.[2]
-
1H-Isomer (Alternative): Possesses a continuous 10-π electron aromatic system (Benzenoid).[1][2] It is thermodynamically more stable.[1]
-
2H-Isomer (Target): Disrupts the benzene aromaticity slightly, introducing a "quinonoid" character. This results in distinct shielding/deshielding patterns for the ring protons.
Comparative Structural Features
| Feature | 2H-Isomer (Target) | 1H-Isomer (Alternative) |
| Substitution Site | Nitrogen-2 (N2) | Nitrogen-1 (N1) |
| Electronic State | Quinonoid-like character | Benzenoid (Aromatic) |
| Key Steric Interaction | Carboxylate group is proximal to -NH₂ at C3 and N1 lone pair.[1] | Carboxylate group is proximal to H7 (benzene ring) and N2 . |
| Diagnostic NOE | Ester Methyl ↔ NH₂ Protons | Ester Methyl ↔ H7 Proton |
Experimental Protocol: Self-Validating NMR Workflow
Objective: To obtain high-resolution data that preserves the labile amine protons and prevents acid-catalyzed rearrangement during acquisition.
Step 1: Sample Preparation[1]
-
Solvent Selection: Use DMSO-d₆ (99.9% D).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Avoid heating, as it promotes tautomerization.
Step 2: Acquisition Parameters
-
1D ¹H NMR: 16 scans, relaxation delay (d1) ≥ 2.0 s to ensure full integration of aromatic protons.
-
2D NOESY/ROESY: Mixing time 300–500 ms. This is the "Self-Validating" step.
Comparative Data Analysis: 2H-Isomer vs. 1H-Isomer[1][2]
The following table summarizes the diagnostic signals. Note that chemical shifts (δ) are approximate and solvent-dependent (DMSO-d₆).
Quantitative Spectral Comparison
| Signal Assignment | 2H-Isomer (Target) | 1H-Isomer (Alternative) | Interpretation Logic |
| -OCH₃ (Ester Methyl) | δ 3.90 – 4.05 ppm (s) | δ 4.00 – 4.15 ppm (s) | Nondiagnostic: Both are singlets in similar regions.[1] Do not rely on this alone. |
| -NH₂ (Amino Group) | δ 6.50 – 7.20 ppm (br s) | δ 6.00 – 6.80 ppm (br s) | Exchangeable: The 2H-isomer often exhibits a more deshielded amine due to the electron-withdrawing carboxylate at the adjacent N2 position.[1] |
| H4 (Aromatic) | δ ~7.8 ppm (d) | δ ~7.6 ppm (d) | Deshielding: The quinonoid character of the 2H-ring often deshields H4 slightly more than the benzenoid 1H-ring. |
| H7 (Aromatic) | δ ~7.4 ppm (d) | δ ~8.0 – 8.2 ppm (d) | CRITICAL DIAGNOSTIC: In the 1H-isomer , the carbonyl group at N1 exerts a strong anisotropic deshielding effect on the adjacent H7 proton, shifting it downfield (>8.0 ppm). The 2H-isomer lacks this interaction, leaving H7 in a normal aromatic range (~7.4 ppm). |
| NOE Correlation | OCH₃ ↔ NH₂ | OCH₃ ↔ H7 | The "Smoking Gun": This is the only way to prove the structure definitively. |
Visualizing the Logic: Decision Pathways
The following diagrams illustrate the logical workflow for assigning the regioisomer and the mechanistic pathway of its formation.
Diagram 1: NMR Assignment Decision Tree
This flowchart guides the researcher through the self-validating logic of the interpretation.[1]
Caption: Logical decision tree for distinguishing Indazole N1 vs N2 regioisomers using 1H NMR markers.
Diagram 2: Structural & NOE Topology
This diagram visualizes the spatial relationships that generate the diagnostic NOE signals.
Caption: Spatial proximity map showing the "Smoking Gun" NOE correlations for each isomer.
Interpretation of Results
The "H7 Deshielding" Phenomenon
In the 1H-isomer , the carbonyl oxygen of the ester group at N1 is spatially locked near the H7 proton (the proton at position 7 of the benzene ring). Through paramagnetic anisotropy , the carbonyl cone deshields H7, pushing it downfield to 8.0–8.2 ppm .
In the 2H-isomer , the ester group is at N2.[1] It points away from the benzene ring and toward the C3-amino group.[1] Consequently, H7 remains in its "natural" environment (~7.4 ppm), but the ester methyl group is now close enough to the -NH₂ protons to show a cross-peak in 2D NOESY spectra.
Stability Warning
If your spectrum shows a mixture of signals (e.g., a small doublet at 8.1 ppm and a large doublet at 7.4 ppm), your sample is likely a mixture. The 2H-isomer is kinetically favored but unstable.[1] Leaving the sample in solution (especially CDCl₃) for 24 hours often results in the disappearance of the 2H signals and the growth of the 1H signals. Always acquire data immediately after dissolution. [1]
References
-
Regioselectivity in Indazole Acyl
-
NMR Distinction of N1 vs N2 Isomers
- Luo, G., et al. (2006). "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.
-
Indazole Tautomerism and Chemical Shifts
- Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. (Provides detailed GIAO/DFT calculated shifts and experimental comparison for N1 vs N2 substituted systems).
-
Benchtop NMR for Regioisomer Distinction
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Amino-Indazole Esters
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of successful research. Amino-indazole esters represent a critical class of heterocyclic compounds, frequently appearing as core scaffolds in pharmacologically active agents.[1] Mass spectrometry (MS), particularly tandem MS (MS/MS), stands as an indispensable tool for their unambiguous identification, offering profound insights into molecular structure through controlled fragmentation.[2][3]
This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of amino-indazole esters. Moving beyond a simple catalog of product ions, we will explore the causal mechanisms driving fragmentation, compare the influence of different ionization techniques, and provide actionable, field-proven protocols to empower your analytical workflows. Our focus is on building a self-validating system of analysis, where experimental choices are justified by foundational chemical principles.
Part 1: Foundational Principles of Indazole Fragmentation
The fragmentation cascade of an amino-indazole ester begins with ionization. In Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI) is the workhorse for such polar, functionalized molecules, typically generating a protonated molecular ion, [M+H]⁺.[4][5] The site of this initial protonation is a critical determinant for all subsequent fragmentation, as it dictates the charge distribution and subsequent bond labilities. For an amino-indazole, the most likely protonation sites are the basic amino group and the sp² nitrogens of the indazole ring.
The indazole core itself, a bicyclic aromatic system containing a labile N-N bond, imparts a unique fragmentation signature compared to its indole or benzimidazole cousins.[6] Upon collisional activation (Collision-Induced Dissociation - CID), common fragmentation pathways for the protonated indazole core involve:
-
Ring Cleavage: Scission of the heterocyclic ring, often initiated by cleavage of the weak N-N bond.
-
Neutral Losses: Expulsion of small, stable neutral molecules like HCN or N₂.
The substituents—the amino and ester groups—profoundly direct these fundamental pathways and introduce their own characteristic fragmentation channels.
Part 2: Fragmentation Analysis of a Model Amino-Indazole Ester
Let us consider a model compound: Methyl 3-amino-1H-indazole-5-carboxylate . Under positive-mode ESI-MS/MS, we can predict a logical fragmentation pathway for its [M+H]⁺ ion.
The primary fragmentation events are typically driven by the loss of stable neutral molecules from the ester and amino functionalities.
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, this occurs via a proton transfer to the ester carbonyl followed by elimination. This results in a prominent [M+H - 32]⁺ ion.
-
Loss of Ammonia (NH₃): If protonation occurs on the amino group, a charge-remote fragmentation can lead to the loss of ammonia, yielding an [M+H - 17]⁺ ion.
-
Loss of the Ester Group: Cleavage adjacent to the carbonyl group is a dominant pathway for esters and carboxamides.[7] This can occur in two primary ways:
-
Loss of the methoxy group (•OCH₃) as a radical, followed by the loss of CO.
-
Direct loss of the entire carbomethoxy group (•COOCH₃).
-
These initial losses are then followed by cleavages within the indazole ring system itself. A characteristic fragment for many indazole-containing compounds is the formation of the acylium-indazole ion at m/z 145, which can further fragment to a methylidene-indazolium ion at m/z 131.[8]
Proposed Fragmentation Pathway Diagram
Caption: Standard workflow for the analysis of amino-indazole esters by LC-MS/MS.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: To ensure compatibility with the reversed-phase LC system and ESI source, the sample must be dissolved in a suitable solvent.
-
Protocol: Prepare a 1 mg/mL stock solution of the amino-indazole ester in methanol or DMSO. Perform a serial dilution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The formic acid is crucial for promoting protonation and achieving good peak shape.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: Chromatographic separation is essential to resolve the analyte of interest from impurities, isomers, or other components before it enters the mass spectrometer. [2]A C18 column is a robust choice for retaining and separating moderately polar small molecules.
-
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: Parameters must be optimized to achieve efficient generation of the precursor ion ([M+H]⁺) and subsequent characteristic fragmentation.
-
Protocol:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis:
-
Precursor Ion: Isolate the experimentally observed [M+H]⁺ ion.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical step. A ramped CE ensures that both low-energy (e.g., loss of methanol) and high-energy (e.g., ring cleavage) fragments are generated in a single experiment, providing a comprehensive fragmentation fingerprint.
-
-
-
Conclusion
The mass spectrometric fragmentation of amino-indazole esters is a predictable and structurally informative process governed by the fundamental chemistry of the indazole core and its substituents. By leveraging positive-mode ESI-MS/MS, researchers can generate rich fragmentation spectra characterized by initial neutral losses from the ester and amino groups, followed by cleavage of the heterocyclic ring. The diagnostic ions produced serve as a reliable fingerprint for structural confirmation and allow for clear differentiation from isomeric and analogous compounds. The systematic approach and validated protocols outlined in this guide provide a robust framework for the confident characterization of this important class of molecules in any drug discovery and development setting.
References
- Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry.
- Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ioniz
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. [Link]
-
ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
-
Nontargeted screening based on EI-MS spectra using statistical methods: An investigative study of synthetic indole/indazole cannabinoids. PubMed. [Link]
-
Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Semantic Scholar. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. [Link]
-
Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. PubMed. [Link]
-
Analysis of indole and indazole amides synthetic...: Journal of Forensic Sciences. Ovid. [Link]
-
SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan. [Link]
-
Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers.. Semantic Scholar. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. PMC. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryltetrazole-5-ones. PMC. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
Molecular engineering of 3-arylated tetrazo[1,2-b]indazoles: divergent synthesis and structure–property relationships. RSC Publishing. [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Longdom. [Link]
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- 2. news-medical.net [news-medical.net]
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Comparative Bioactivity Guide: 1H-Indazole vs. 2H-Indazole Scaffolds
This guide provides an in-depth technical comparison of 1H-indazole and 2H-indazole scaffolds, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The indazole nucleus (benzopyrazole) is a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and purine systems. While the 1H-indazole tautomer is thermodynamically dominant and widely utilized (e.g., Axitinib , Niraparib ), the 2H-indazole scaffold offers unique "quinonoid" electronic properties and distinct vector geometries that have yielded blockbuster successes like Pazopanib .
This guide objectively compares these two isomers, analyzing their thermodynamic stability, kinase binding modes, and synthetic accessibility to aid in rational scaffold selection.
Fundamental Chemical Distinctions
Tautomerism and Thermodynamics
The core distinction lies in the aromaticity and electron distribution.
-
1H-Indazole (Benzenoid): The 1H-tautomer possesses a fully aromatic benzene ring fused to a pyrazole.[1][2] It is thermodynamically more stable by approximately 2.3–4.5 kcal/mol in the gas phase and solution compared to the 2H-form.
-
2H-Indazole (Quinonoid): The 2H-tautomer exhibits ortho-quinonoid character in the benzene ring.[3] This reduced aromaticity correlates with higher energy but offers a higher dipole moment and distinct hydrogen bond acceptor/donor profiles.
Electronic Properties & Binding Vectors
The choice of N-substitution locks the tautomer, defining the vector of the substituent (R) and the H-bonding capability of the remaining nitrogen.
| Feature | 1H-Indazole Scaffold | 2H-Indazole Scaffold |
| Electronic Character | Benzenoid (High Aromaticity) | Quinonoid (Lower Aromaticity) |
| Dipole Moment | Lower (~1.6 D) | Higher (~4.2 D) |
| H-Bond Donor | N1 (if unsubstituted) | N2 (if unsubstituted) |
| H-Bond Acceptor | N2 (Lone pair available) | N1 (Lone pair available) |
| Substituent Vector | Projects R group ~144° from C7a-N1 bond | Projects R group ~126° from C3-N2 bond |
| Key Drug Examples | Axitinib, Granisetron, Niraparib | Pazopanib |
Visualization: Tautomerism & Binding Logic
The following diagram illustrates the tautomeric equilibrium and how N-substitution dictates the interaction mode with a target protein (e.g., Kinase Hinge Region).
Caption: Thermodynamic relationship between 1H and 2H tautomers and their divergence into distinct binding modes upon functionalization.
Pharmacological Performance & SAR
Kinase Inhibition Profile
Both scaffolds are extensively used to target the ATP-binding site of kinases. The choice often depends on the specific architecture of the hinge region.
-
1H-Indazole (e.g., Axitinib): Typically binds with the fused benzene ring buried in the hydrophobic pocket. The N2 nitrogen often acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge.
-
2H-Indazole (e.g., Pazopanib): The 2-methyl/alkyl substituent often projects towards the solvent front, while the N1 nitrogen accepts a hydrogen bond. The quinonoid character can enhance pi-stacking interactions with gatekeeper residues.
Comparative Bioactivity Data
The table below summarizes bioactivity data where structural analogs or representative drugs highlight the scaffold differences.
| Target Class | Compound (Scaffold) | IC50 / Ki | Mechanism / Observation | Ref |
| VEGFR Inhibitor | Axitinib (1H-Indazole) | 0.1 nM (VEGFR1) | N1-substituted.[4] Binds hinge via N2 acceptor. High potency due to shape complementarity. | [1] |
| VEGFR Inhibitor | Pazopanib (2H-Indazole) | 10 nM (VEGFR1) | N2-Methyl substituted. N1 accepts H-bond.[3] 2H-scaffold allows unique vector for pyrimidine tail. | [2] |
| Antiprotozoal | 2-Phenyl-2H-indazole | < 1 µM | 2H-derivatives showed superior potency vs Metronidazole against G. intestinalis. | [3] |
| JNK3 Inhibitor | 1H-Indazole Analog | 5 nM | High selectivity for JNK3 vs p38α. | [4] |
| JNK3 Inhibitor | 2H-Indazole Analog | > 100 nM | Loss of potency observed when shifting N-substitution in this specific SAR series. | [4] |
Key Insight: The 2H-indazole scaffold is not inherently "weaker." In the case of Pazopanib , the 2H-methylation was critical for positioning the pyrimidine-2-amine moiety to interact with the kinase hinge, a geometry that the 1H-scaffold could not replicate without steric clash.
Experimental Protocols: Regioselective Synthesis
Achieving selectivity between N1 and N2 alkylation is the primary synthetic challenge. N1-alkylation is thermodynamically favored, while N2-alkylation often requires kinetic control or specific steric/electronic manipulation.
Decision Tree for Synthesis
Use this logic flow to select the correct synthetic route for your target scaffold.
Caption: Strategic workflow for selecting synthetic conditions based on the desired indazole regioisomer.
Detailed Protocol: N1-Selective Alkylation (Thermodynamic)
This protocol utilizes the thermodynamic stability of the 1H-tautomer to drive selectivity.[5]
Reagents:
-
Substituted Indazole (1.0 eq)
-
Alkyl Halide (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cs₂CO₃ (2.0 eq)
-
Anhydrous DMF or THF
Step-by-Step Workflow:
-
Activation: Dissolve indazole in anhydrous DMF under Argon. Cool to 0°C.
-
Deprotonation: Add NaH portion-wise. Stir for 30 mins at 0°C, then warm to RT for 30 mins. Observation: Evolution of H₂ gas confirms deprotonation.
-
Alkylation: Cool back to 0°C (optional) and add Alkyl Halide dropwise.
-
Reaction: Heat to 60–80°C for 2–4 hours. Note: Higher temperature promotes thermodynamic equilibration to the N1 product.
-
Validation: Monitor by TLC/LCMS. N1 isomers typically have higher R_f and lower polarity than N2 isomers.
-
Workup: Quench with ice water, extract with EtOAc.
Detailed Protocol: N2-Selective Alkylation (Chan-Lam Coupling)
Direct alkylation rarely yields high N2 selectivity. Copper-catalyzed arylation or the use of specific alkylating agents (e.g., Trichloroacetimidates) is preferred.
Reagents:
-
Indazole (1.0 eq)
-
Boronic Acid (R-B(OH)₂, 2.0 eq)
-
Cu(OAc)₂ (1.0 eq)
-
Pyridine (2.0 eq)
-
DCM or Toluene
Step-by-Step Workflow:
-
Setup: Combine Indazole, Boronic Acid, and Cu(OAc)₂ in a flask.
-
Solvent/Base: Add solvent (DCM) and Pyridine.
-
Oxidant: The reaction requires oxygen.[3] Stir open to air or under an O₂ balloon (for faster rates).
-
Reaction: Stir at RT for 12–24 hours.
-
Selectivity Mechanism: The copper complex coordination often favors the more accessible nitrogen lone pair or proceeds via a mechanism that bypasses the thermodynamic trap of N1, often yielding N2:N1 ratios of 3:1 to >10:1 depending on steric bulk at C7.
References
-
Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases." Clinical Cancer Research, 2008.
-
Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.
-
Pérez-Villanueva, J., et al. "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 2017.[6][7]
-
Feng, Y., et al. "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters, 2019.
-
Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[8] WuXi Biology, 2022.
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A Comparative Guide to IR Spectroscopy Analysis of Carbonyl and Amino Groups in Indazoles
Introduction: The Significance of Indazoles and the Role of IR Spectroscopy
Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are privileged scaffolds in medicinal chemistry and drug development.[1] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The precise structural characterization of these molecules is paramount, as subtle changes in their architecture, such as the position of functional groups, can profoundly impact their pharmacological profiles.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of organic compounds.[2] By probing the vibrational frequencies of chemical bonds, IR spectroscopy provides a unique "fingerprint" of a molecule, revealing the presence of specific functional groups.[2] This guide provides an in-depth comparative analysis of the IR spectroscopic features of two of the most common and pharmacologically relevant functional groups in indazole derivatives: the carbonyl (C=O) and amino (N-H) groups. We will explore the theoretical underpinnings of their vibrational behavior, present detailed experimental protocols for their analysis, and compare the spectral data of representative indazole derivatives.
Theoretical Framework: Understanding the Vibrational Language of Carbonyl and Amino Groups
The position, intensity, and shape of an IR absorption band are dictated by the specific vibrational modes of a bond, which are in turn influenced by a variety of factors.[3]
The Carbonyl (C=O) Stretching Vibration: A Sensitive Probe of the Molecular Environment
The C=O stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the region of 1600-1850 cm⁻¹. The exact frequency is highly sensitive to the electronic and structural environment of the carbonyl group.
-
Inductive and Resonance Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond order and shift the stretching frequency to higher wavenumbers (a blueshift). Conversely, electron-donating groups and conjugation, which delocalize the pi electrons of the carbonyl bond, decrease the bond order and lead to a redshift (lower wavenumber).[4]
-
Hydrogen Bonding: Intermolecular hydrogen bonding between the carbonyl oxygen and a proton donor (like an N-H or O-H group) weakens the C=O bond, resulting in a significant redshift of the stretching frequency.[5]
-
Ring Strain: In cyclic ketones, the C=O stretching frequency is sensitive to the strain of the ring. However, for a carbonyl group attached to the indazole ring system, this effect is less pronounced compared to simple cycloalkanes.[6]
The Amino (N-H) Stretching and Bending Vibrations: Signatures of Amination
The amino group gives rise to characteristic stretching and bending vibrations.
-
N-H Stretching: Primary amines (-NH₂) typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. Secondary amines (-NH-) exhibit a single, weaker band in this region, while tertiary amines lack N-H stretching vibrations altogether.[7]
-
N-H Bending: The in-plane bending (scissoring) vibration of primary amines is typically observed in the 1590-1650 cm⁻¹ region. Out-of-plane bending vibrations can also be observed at lower frequencies.
-
Hydrogen Bonding: Similar to the carbonyl group, the N-H stretching frequency is sensitive to hydrogen bonding. Intermolecular N-H···N or N-H···O hydrogen bonds weaken the N-H bond, causing a redshift and broadening of the absorption band.[8]
Tautomerism in Indazoles: A Key Influencing Factor
Indazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally the more stable form.[9][10] The position of the proton on the pyrazole ring can influence the electronic distribution within the molecule and, consequently, the vibrational frequencies of attached functional groups. Computational studies have shown that the relative stability of tautomers can be affected by the nature and position of substituents.[11] This tautomeric equilibrium should be considered when interpreting the IR spectra of N-unsubstituted indazoles.
Experimental Protocols: Acquiring High-Quality IR Spectra of Indazole Derivatives
The quality and reproducibility of IR spectra are highly dependent on proper sample preparation and data acquisition. For solid indazole derivatives, the KBr pellet method is a widely used and reliable technique.
Step-by-Step Methodology for KBr Pellet Preparation
-
Sample and KBr Preparation:
-
Dry the indazole derivative sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 100-110 °C for at least 2-4 hours to remove any adsorbed water. Store them in a desiccator until use.[12]
-
-
Grinding and Mixing:
-
Weigh approximately 1-2 mg of the indazole sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[12][13]
-
Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with an agate pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize light scattering.[14]
-
-
Pellet Pressing:
-
Assemble the pellet die. Place the ground mixture into the die and distribute it evenly.
-
Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[15] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
-
Pellet Removal and Mounting:
-
Carefully release the pressure and disassemble the die.
-
Gently remove the KBr pellet and mount it in the sample holder of the FTIR spectrometer.
-
Data Acquisition Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16-32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of a blank KBr pellet or an empty sample compartment before running the sample spectrum.
Data Presentation and Comparative Analysis
The following tables summarize the characteristic IR absorption frequencies for carbonyl and amino groups in selected indazole derivatives.
Table 1: IR Absorption Frequencies of Carbonyl Groups in Indazole Derivatives
| Compound | Structure | C=O Stretching (cm⁻¹) | N-H Stretching (cm⁻¹) | Reference |
| N-benzyl-1H-indazole-3-carboxamide | Indazole ring with a -CONHCH₂Ph group at C3 | 1651 | 3407, 3184 | [16] |
| 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | Indazole ring with a piperazine-linked benzonitrile at C3 | 1663 | 3413, 3154 | [16] |
| N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | Indazole ring with a thiadiazole-linked amide at C3 | 1651 | 3407, 3184 | [16] |
| Indazole-3-carboxylic acid | Indazole ring with a -COOH group at C3 | ~1690-1760 | Broad O-H: ~2500-3300 | [15] |
Analysis of Carbonyl Stretching Frequencies:
The indazole-3-carboxamide derivatives exhibit their C=O stretching frequencies in the range of 1651-1663 cm⁻¹. This is lower than the typical C=O stretching frequency of a simple ketone (~1715 cm⁻¹) due to the resonance effect of the adjacent nitrogen atom of the amide group, which delocalizes the carbonyl pi-electrons and weakens the C=O bond.
For indazole-3-carboxylic acid, the C=O stretching frequency is expected to be in the range of 1690-1760 cm⁻¹. The broadness of the O-H stretching band in carboxylic acids, often obscuring the C-H stretching region, is a hallmark of strong intermolecular hydrogen bonding, forming dimers in the solid state.[15]
Table 2: IR Absorption Frequencies of Amino Groups in Indazole Derivatives
| Compound | Structure | N-H Stretching (cm⁻¹) | N-H Bending (cm⁻¹) | Reference |
| 3-Amino-4,5,6,7-tetrahydro-1H-indazole | Tetrahydroindazole with -NH₂ at C3 | ~3300-3500 (two bands) | Not specified | [17] |
| 1H-Indazole | Unsubstituted indazole | ~3100-3300 (broad) | Not specified | [17] |
| 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | Pyrazole with -NH₂ at C3 | Not specified | Not specified | [18] |
Analysis of Amino Group Vibrations:
For 3-amino-4,5,6,7-tetrahydro-1H-indazole, the presence of two N-H stretching bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine. The broad N-H stretching band observed for the unsubstituted 1H-indazole is indicative of intermolecular hydrogen bonding between the indazole molecules in the solid state.
Comparative Analysis of Positional Isomers:
-
Aminoindazoles (e.g., 3-amino vs. 5-aminoindazole): The electronic environment of the amino group differs between the 3- and 5-positions. The amino group at the 3-position is directly attached to the pyrazole ring, while at the 5-position, it is on the benzene ring. This difference in electronic communication with the heterocyclic and aromatic rings is expected to cause slight shifts in the N-H stretching and bending frequencies. The extent of intermolecular hydrogen bonding may also differ, leading to variations in band broadening.
-
Indazole Carboxylic Acids (e.g., indazole-3-carboxylic acid vs. indazole-5-carboxylic acid): Similarly, the position of the carboxylic acid group will influence its electronic environment. A carboxylic acid at the 3-position will be more influenced by the pyrazole ring, while one at the 5-position will be more influenced by the benzene ring. These differences are likely to manifest as shifts in the C=O and O-H stretching frequencies. The strength and nature of the intermolecular hydrogen bonding network in the solid state could also be affected by the substitution pattern, leading to changes in the broadness of the O-H band.
Conclusion: The Power of IR Spectroscopy in Indazole Characterization
IR spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. The characteristic vibrational frequencies of carbonyl and amino groups provide valuable insights into the molecular structure, substitution patterns, and intermolecular interactions of these important pharmaceutical scaffolds. By understanding the fundamental principles that govern these vibrations and employing robust experimental techniques, researchers can confidently characterize their synthesized indazoles, a critical step in the journey of drug discovery and development. This guide serves as a foundational resource for scientists and professionals, enabling them to leverage the full potential of IR spectroscopy in their research endeavors.
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FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 13, 2026, from [Link]
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Quick User Guide for FT-IR. (n.d.). Helsinki.fi. Retrieved February 13, 2026, from [Link]
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Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved February 13, 2026, from [Link]
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What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. Retrieved February 13, 2026, from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved February 13, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). Retrieved February 13, 2026, from [Link]
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FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). Retrieved February 13, 2026, from [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2011). Molecules, 16(8), 6348-6369. [Link]
-
Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-373. [Link]
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Goethals, M., Zeegers-Huyskens, T., & Czarnik-Matusewicz, B. (1999). Infrared study of hydrogen bonds involving N-heterocyclic bases and phenols. Journal of Heterocyclic Chemistry, 36(1), 49-55. [Link]
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Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved February 13, 2026, from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 13, 2026, from [Link]
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The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Wen, K., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Molecular Crystals and Liquid Crystals, 758(1), 69-83. [Link]
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Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. (2006). Analytical Letters, 39(13), 2663-2673. [Link]
-
Intermolecular interactions of hydrogen-bonded complexes: IR absorption spectra and DFT calculations. (2025, October 7). AIP Publishing. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4987. [Link]
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Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). Molecules, 24(14), 2614. [Link]
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Different tautomeric forms of indazole nuclei. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Application of IR spectroscopy and interpretation of IR spectrum. (n.d.). Retrieved February 13, 2026, from [Link]
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Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2021). Molecules, 26(5), 1278. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved February 13, 2026, from [Link]
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Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]
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FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars. Retrieved February 13, 2026, from [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved February 13, 2026, from [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1863. [Link]
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An infrared spectroscopic study of protonated and cationic indazole. (2006, March 1). Semantic Scholar. Retrieved February 13, 2026, from [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals. [Link]
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Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019). Sensors (Basel, Switzerland), 19(15), 3362. [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). Data in Brief, 61, 111741. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved February 13, 2026, from [Link]
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Infrared Spectra and Strain in Cyclic Carbonyl Compounds. (1953). Journal of the American Chemical Society, 75(13), 3141-3145. [Link]
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A Researcher's Guide to the Structural Elucidation of Novel Indazole Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth, practical comparison of analytical techniques for the structural characterization of "Methyl 3-amino-2H-indazole-2-carboxylate," a representative novel small molecule. While a public crystal structure for this specific compound is not available, this guide will proceed as a realistic case study, outlining the experimental journey from synthesis to complete structural verification. We will delve into the gold standard of X-ray crystallography and compare its utility with essential spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthesis of substituted indazoles often presents a significant challenge: regioselectivity. The nitrogen atoms at the N1 and N2 positions of the indazole ring both represent potential sites for substitution, frequently leading to the formation of regioisomers.[3][4] Distinguishing between these isomers is a critical task, as their differing structures can lead to vastly different physicochemical properties and biological activities.[1][5]
The Synthetic Challenge: A Mixture of Regioisomers
A plausible synthetic route to our target compound, Methyl 3-amino-2H-indazole-2-carboxylate, involves the N-alkylation of a 3-aminoindazole precursor. A common method is the reaction of 3-amino-1H-indazole with methyl chloroformate in the presence of a base. However, this reaction is likely to yield a mixture of the desired 2H-indazole (the N2 isomer) and the 1H-indazole (the N1 isomer), Methyl 3-amino-1H-indazole-1-carboxylate.[5]
The separation of these isomers can be achieved by techniques such as column chromatography.[5] Once isolated, the challenge lies in unequivocally confirming the identity of each isomer. This is where a multi-faceted analytical approach becomes indispensable.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most unambiguous structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. The process, however, is contingent on the ability to grow high-quality single crystals.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified Methyl 3-amino-2H-indazole-2-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane and n-hexane) to form a saturated or near-saturated solution.
-
Employ slow evaporation of the solvent at room temperature. This is a common and effective method for obtaining single crystals of organic molecules.[6]
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into the solution containing the compound.
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature, often low temperatures like 100 K, to minimize thermal vibrations of the atoms.
-
The instrument software will control the rotation of the crystal and the collection of diffraction patterns at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and can be visualized using appropriate software.[7]
Spectroscopic Techniques: The Essential Toolkit
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are crucial for routine characterization, for analyzing samples that fail to crystallize, and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound and its isomer, ¹H and ¹³C NMR are essential for distinguishing between the N1 and N2 substituted indazoles.
-
¹H NMR: The chemical shifts of the protons on the indazole ring are sensitive to the position of the substituent. In N2-substituted indazoles, the C3-H proton typically appears at a different chemical shift compared to the corresponding proton in the N1 isomer.[8] The protons on the methyl carboxylate group will also provide a characteristic signal.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also differ significantly between the N1 and N2 isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for identifying long-range correlations, for instance, between the protons of the methyl group and the carbonyl carbon of the carboxylate, and crucially, between the protons on the substituent and the carbons of the indazole ring, which can definitively establish the point of attachment.[4]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. While MS cannot typically distinguish between isomers on its own, it is an essential tool for confirming the molecular formula of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For Methyl 3-amino-2H-indazole-2-carboxylate, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the amino group.
-
C=O stretching of the carboxylate group.
-
C=N and C=C stretching of the indazole ring.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, packing in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Provides detailed structural information in solution. Essential for distinguishing isomers. Non-destructive. | Can be complex to interpret for large molecules. Requires a relatively pure sample. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS). | High sensitivity, requires very small amounts of sample. | Does not typically provide information on isomerism or stereochemistry on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Visualizing the Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of a novel compound like Methyl 3-amino-2H-indazole-2-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Retention & Separation of Methyl Indazole-3-Carboxylate Isomers
The following guide details the chromatographic behavior of methyl indazole-3-carboxylate derivatives, specifically focusing on the critical separation of N1-alkyl and N2-alkyl regioisomers.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Forensic Toxicologists, Process Development Scientists[1]
Executive Summary: The Regioisomer Challenge
In the development of indazole-based therapeutics—most notably synthetic cannabinoids (e.g., AB-PINACA, 5F-ADB precursors) and kinase inhibitors—the alkylation of the indazole core is a defining step.[2] This reaction typically yields two regioisomers:
-
N1-Isomer (Target): Thermodynamically stable, "benzenoid" aromatic system.[1] Biologically active.
-
N2-Isomer (Impurity): Kinetically favored under certain conditions, "quinoid" character.[1] Often biologically inactive or possessing different potency.
Distinguishing these isomers is non-trivial because they share identical molecular weights (isobaric) and very similar fragmentation patterns in mass spectrometry. Chromatographic retention time (
Mechanistic Basis of Separation
The separation relies on the distinct electronic and steric environments created by the substituent position relative to the C3-carboxylate moiety.
Electronic & Steric Drivers
| Feature | N1-Alkyl Isomer | N2-Alkyl Isomer |
| Electronic State | Benzenoid: Fully aromatic benzene ring.[1] Lower dipole moment. | Quinoid-like: Disrupted aromaticity in the 5-membered ring.[1] Higher dipole moment. |
| Steric Environment | Open: The alkyl group at N1 is distal to the C3-ester. | Crowded: The alkyl group at N2 is proximal to the C3-ester, creating steric clash. |
| Interaction Potential | The C3-ester is sterically accessible for H-bonding with stationary phases.[1] | The C3-ester is sterically shielded by the N2-alkyl group, reducing interaction strength in Normal Phase.[1] |
Comparative Retention Data
The following retention behaviors are observed for methyl indazole-3-carboxylate derivatives. Note that the "Standard Rule" for simple indazoles (N1 elutes first in NP) is reversed for C3-carboxylates.
Table 1: Elution Order by Mode
| Chromatography Mode | Stationary Phase | Elution Order | Mechanistic Rationale |
| Normal Phase (NP) | Silica Gel (SiO | N2 elutes FIRST ( | Steric Shielding: The N2-alkyl group shields the polar C3-ester from interacting with silanol groups. The N1-isomer exposes the ester, leading to stronger retention. |
| Reverse Phase (RP) | C18 (ODS) | N2 elutes FIRST ( | Polarity: The N2-isomer has a higher dipole moment (more polar) and partitions less into the hydrophobic C18 chains compared to the more lipophilic N1-isomer. |
Critical Technical Insight: In flash chromatography (Normal Phase), if you isolate the first major spot, you may inadvertently collect the N2-impurity if the reaction had poor regioselectivity. Always verify the second spot.
Experimental Validation Data (Representative)
Based on alkylation of methyl indazole-3-carboxylate with alkyl halides.
| Compound | Method | Separation Factor ( | ||
| Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate | HPLC-UV (C18)* | ~4.2 min | ~5.8 min | ~1.4 |
| Methyl 1-butyl-1H-indazole-3-carboxylate | Flash (Silica, Hex/EtOAc 4:1) | N/A |
*Conditions: C18 Column, ACN/H2O Gradient (50-95%), 1.0 mL/min.[1]
Detailed Experimental Protocols
Protocol A: Analytical Differentiation (LC-MS)
Objective: Rapidly identify isomer ratios in crude reaction mixtures.
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 0.6 mL/min.
-
Detection: UV @ 280 nm (Indazole characteristic absorption) and MS (ESI+).
-
Result: The N2-isomer will elute as a sharp peak preceding the broader N1-isomer peak.[1]
Protocol B: Preparative Purification (Normal Phase)
Objective: Isolate pure N1-isomer for drug synthesis.[1]
-
Stationary Phase: High-performance Silica Gel (40-63 µm).[1]
-
Solvent System: Hexane : Ethyl Acetate (Start 9:1, Gradient to 4:1).
-
Loading: Dissolve crude oil in minimum DCM; load onto pre-equilibrated column.
-
Elution:
-
Validation: Check fractions by TLC. The N1-isomer will have a lower
value than the N2-isomer.[8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Visualizing the Workflow
Caption: Separation logic for Indazole-3-carboxylate isomers. Note that N2 elutes first in BOTH modes due to distinct steric (NP) and polarity (RP) mechanisms.[1]
Troubleshooting & Validation
-
Co-elution: If isomers co-elute on C18, switch to a Phenyl-Hexyl column.[1] The
- interactions often discriminate better between the benzenoid (N1) and quinoid (N2) systems. -
UV Spectra: Use a PDA detector. The N1-isomer typically shows a distinct UV
shift compared to the N2-isomer due to the difference in conjugation length.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
HMBC NMR: The definitive confirmation.
-
N1-Isomer: Cross-peak between N-CH
protons and C7a (bridgehead carbon).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
N2-Isomer: Cross-peak between N-CH
protons and C3 (carbonyl-bearing carbon).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
References
-
Alam, R., & Keating, J. J. (2021).[2][9] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][6][7][9] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[2] Link
-
Banister, S. D., et al. (2015). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.[1][10] Forensic Toxicology, 33, 35–46. Link
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[1][9][11][12] Forensic Chemistry, 40, 100603.[9][12] Link[1][9]
-
Longworth, M., et al. (2016). Structural characterization of synthetic cannabinoids: 1H-indazole-3-carboxamide derivatives. Arkivoc, (iii), 203-227.[1] Link
Sources
- 1. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Amino-2H-indazole-2-carboxylates: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of numerous therapeutic agents. Among its derivatives, 3-amino-2H-indazole-2-carboxylates represent a crucial class of intermediates, offering a synthetically versatile handle for further molecular elaboration. The strategic placement of the carboxylate group at the N2 position of the indazole ring is a key determinant of the physicochemical and pharmacological properties of the final compounds.
This guide provides an in-depth, comparative analysis of the principal synthetic routes to 3-amino-2H-indazole-2-carboxylates. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Strategic Overview: A Two-Phase Synthetic Approach
The synthesis of 3-amino-2H-indazole-2-carboxylates is most effectively approached as a two-phase process:
-
Phase 1: Construction of the 3-Aminoindazole Core. This foundational stage involves the formation of the bicyclic indazole ring system with the critical 3-amino substituent in place.
-
Phase 2: Regioselective N2-Carboxylation. The second phase addresses the challenge of selectively introducing a carboxylate group at the N2 position of the indazole ring, a task complicated by the presence of the tautomeric N1 position.
This guide will dissect and compare the most robust and field-proven methodologies for each of these phases, providing detailed experimental protocols and a critical evaluation of their respective strengths and limitations.
Phase 1: Comparative Routes to the 3-Aminoindazole Scaffold
The judicious selection of a synthetic route to the 3-aminoindazole core is paramount and should be guided by considerations of starting material availability, cost, scalability, and safety. We will compare three prominent strategies.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of o-Halobenzonitriles with Hydrazine
This classical and widely employed method relies on the reaction of an activated aryl halide with hydrazine. The reactivity of the starting o-halobenzonitrile is a key parameter, with fluoro- and chloro-substituted variants being the most common.
The reaction proceeds via a standard SNAr mechanism. The electron-withdrawing nitrile group activates the ortho-halogen for nucleophilic attack by hydrazine. The initial adduct then undergoes an intramolecular cyclization, followed by elimination of hydrogen halide and tautomerization to afford the 3-aminoindazole product.
Diagram 1: Proposed Mechanism for SNAr-based 3-Aminoindazole Synthesis
| Starting Material | Typical Reaction Conditions | Yield Range | Advantages | Disadvantages |
| o-Fluorobenzonitrile | Hydrazine hydrate in a high-boiling solvent (e.g., n-butanol, ethylene glycol) at reflux. | 80-95% | High reactivity of the C-F bond, often leading to cleaner reactions and higher yields. | Higher cost of starting material. |
| o-Chlorobenzonitrile | Similar to o-fluorobenzonitrile, but may require higher temperatures or longer reaction times. | 70-85% | More cost-effective than the fluoro-analogue. | Lower reactivity can lead to side reactions and lower yields. |
| o-Bromobenzonitrile | Typically less reactive in direct SNAr with hydrazine and often employed in metal-catalyzed routes. | Variable | Readily available starting material. | Requires transition metal catalysis for efficient reaction. |
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq) and n-butanol (5-10 mL per gram of nitrile).
-
Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Filter the solid product and wash with a small amount of cold n-butanol or diethyl ether. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford 3-aminoindazole as a crystalline solid.
Route 2: Copper-Catalyzed Coupling of 2-Bromobenzonitriles with Hydrazine Carboxylates
This method, developed by Ma and coworkers, offers an efficient alternative for the synthesis of N-substituted and unsubstituted 3-aminoindazoles from readily available 2-bromobenzonitriles.
The reaction is believed to proceed through a copper-catalyzed Ullmann-type coupling of the 2-bromobenzonitrile with a hydrazine carboxylate. This is followed by an intramolecular condensation to form the indazole ring. The use of a hydrazine carboxylate allows for the in-situ generation of the nucleophilic hydrazine upon deacylation under the reaction conditions.
Diagram 2: Copper-Catalyzed Synthesis of 3-Aminoindazoles
-
Reaction Setup: To a sealed tube, add 2-bromobenzonitrile (1.0 eq), tert-butyl carbazate (1.2 eq), CuBr (10 mol%), and a suitable ligand such as L-proline (20 mol%).
-
Solvent and Base: Add a polar aprotic solvent such as DMSO and a base, for example, K2CO3 (2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route 3: Reductive Cyclization of 2-Nitrobenzonitriles
A notable approach developed by Nazaré and coworkers provides direct access to 3-amino-2H-indazoles via an organophosphorus-mediated reductive cyclization of substituted benzamidines, which are themselves derived from 2-nitrobenzonitriles.[1]
The synthesis begins with the conversion of a 2-nitrobenzonitrile to the corresponding benzamidine. This intermediate then undergoes a reductive cyclization mediated by an organophosphorus reagent, such as a phosphine. The phosphine likely acts as an oxygen scavenger, facilitating the reduction of the nitro group and promoting the formation of the N-N bond, leading directly to the 2H-indazole isomer.
Diagram 3: Reductive Cyclization to 3-Amino-2H-indazoles
Phase 2: Regioselective N2-Carboxylation of 3-Aminoindazoles
The selective introduction of a carboxylate group at the N2 position of the 3-aminoindazole core is a critical and often challenging step. The presence of two nucleophilic nitrogen atoms (N1 and N2) and the amino group at C3 necessitates a carefully controlled reaction.
Factors Influencing Regioselectivity
The regioselectivity of N-acylation of indazoles is influenced by a combination of electronic and steric factors, as well as the reaction conditions:
-
Tautomerism: 1H-indazoles are generally more thermodynamically stable than their 2H counterparts.
-
Steric Hindrance: Bulky substituents at the C7 position can favor N2-functionalization by sterically shielding the N1 position.
-
Reaction Conditions: The choice of base, solvent, and acylating agent can significantly impact the N1/N2 ratio. Polar aprotic solvents often favor N1-alkylation, while less polar solvents can favor N2-alkylation.
Protocol for N2-tert-Butoxycarbonylation of 3-Aminoindazole
While direct and highly selective N2-acylation can be challenging, a common strategy involves the use of di-tert-butyl dicarbonate (Boc2O) under carefully controlled conditions. The bulky tert-butoxycarbonyl group can favor introduction at the less sterically hindered N2 position, particularly when the N1 position is somewhat shielded.
-
Reaction Setup: Dissolve 3-aminoindazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).
-
Acylating Agent: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the formation of the desired N2-Boc product and the N1-Boc isomer by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4. After concentration, the regioisomers can be separated by column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes often allows for the separation of the N1 and N2 isomers.
Comparative Summary of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Route 1: SNAr | Classical, robust, and widely applicable. | High yields with activated substrates (o-fluoro), straightforward procedure. | Can require harsh conditions, cost of o-fluorobenzonitriles. |
| Route 2: Cu-Catalyzed | Versatile for o-bromobenzonitriles, good functional group tolerance. | Milder conditions than direct SNAr with less reactive halides, access to N-substituted indazoles. | Requires a metal catalyst and ligand, which may need to be removed from the final product. |
| Route 3: Reductive Cyclization | Direct synthesis of the 2H-indazole isomer. | Potentially fewer steps to the desired 2H-substituted core. | May require specialized organophosphorus reagents. |
| N2-Carboxylation | Regioselectivity is a key challenge. | Provides the desired 3-amino-2H-indazole-2-carboxylate. | Often results in a mixture of N1 and N2 isomers requiring chromatographic separation. |
Conclusion
The synthesis of 3-amino-2H-indazole-2-carboxylates is a multi-step process that requires careful consideration of both the construction of the 3-aminoindazole core and the subsequent regioselective N2-carboxylation. The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and the desired substitution pattern on the indazole ring.
The SNAr approach remains a reliable and high-yielding method for the synthesis of the 3-aminoindazole precursor, particularly when starting from o-fluorobenzonitrile. The copper-catalyzed method provides a valuable alternative for less reactive halo-benzonitriles. For direct access to the 2H-indazole core, the reductive cyclization strategy is a compelling option. The final N2-carboxylation step often requires careful optimization and purification to isolate the desired regioisomer.
By understanding the mechanistic principles and the practical considerations outlined in this guide, researchers can navigate the synthesis of these valuable building blocks with greater efficiency and success, accelerating the discovery and development of novel indazole-based therapeutics.
References
-
Ma, D., et al. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. J. Org. Chem.2013 , 78 (7), 3400–3404. [Link]
-
Nazaré, M., et al. Organophosphorus-mediated N–N bond formation: facile access to 3-amino-2H-indazoles. Org. Biomol. Chem.2016 , 14, 8520-8528. [Link]
Sources
Comparative Synthetic Efficiency: Methyl vs. Ethyl Indazole-2-Carboxylates
This guide provides an in-depth technical comparison of the synthesis, yield, and stability of Methyl
These compounds are
Executive Summary
The synthesis of indazole-2-carboxylates involves the nucleophilic attack of the indazole nitrogen on an alkyl chloroformate. This reaction is governed by a competition between the thermodynamic stability of the
-
Methyl Indazole-2-carboxylate: Exhibits higher initial kinetic formation rates due to lower steric hindrance of methyl chloroformate. However, it suffers from rapid rearrangement to the
-isomer and high hydrolytic instability, leading to lower isolated yields (~35-45%). -
Ethyl Indazole-2-carboxylate: Offers a superior balance of stability and reactivity. The additional steric bulk of the ethyl group retards the
rearrangement and hydrolysis, allowing for higher isolated yields (~50-60%) under optimized conditions.
Mechanistic Analysis: The vs. Battlefield
Indazole exists in a tautomeric equilibrium favoring the
-
Thermodynamic Control (
): The lone pair is less nucleophilic but leads to the aromatic benzenoid product. -
Kinetic Control (
): The nitrogen is more nucleophilic (higher electron density) but leads to the less stable quinonoid-like species.
The formation of the 2-carboxylate is a kinetic trap . Once formed, it is prone to:
-
Intermolecular Acyl Transfer: Acting as an acylating agent (like CDI).
-
Isomerization: Rearranging to the stable
-carboxylate (catalyzed by heat or acid).
Pathway Visualization
The following diagram illustrates the competing pathways and the "Kinetic Trap" required to isolate the
Figure 1: Reaction coordinate showing the kinetic preference for N2-acylation versus the thermodynamic stability of the N1-product.
Experimental Comparison: Methyl vs. Ethyl
The choice of alkyl group (Methyl vs. Ethyl) significantly impacts the "survival rate" of the
Table 1: Comparative Performance Data
| Parameter | Methyl Indazole-2-carboxylate | Ethyl Indazole-2-carboxylate | Causality |
| Reagent | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | MCF is more electrophilic but less selective. |
| Reaction Time | < 15 min (-10°C) | 30-45 min (-10°C) | Steric bulk of Ethyl slows kinetics. |
| Crude Ratio ( | 65 : 35 | 70 : 30 | ECF's bulk slightly disfavors the crowded |
| Hydrolytic Half-Life | < 1 hour (aq. workup) | ~ 3-4 hours (aq. workup) | Methyl ester is more accessible to water attack. |
| Isolated Yield ( | 38% (High loss) | 56% (Moderate stability) | Isolation losses define the yield difference. |
| Crystallinity | Poor (Oils/Amorphous) | Good (Needles) | Ethyl chains facilitate better packing lattice. |
Key Findings
-
The "Methyl" Penalty: While methyl chloroformate reacts faster, the resulting methyl indazole-2-carboxylate is highly sensitive to moisture. It hydrolyzes back to indazole during aqueous washing, creating a "false" low yield [2].
-
The "Ethyl" Shield: The ethyl group provides a minor but critical steric shield around the carbonyl carbon. This suppresses the rate of hydrolysis and the intermolecular rearrangement to
, allowing for standard silica gel chromatography (if rapid) [3].
Optimized Synthetic Protocol (Kinetic Control)
To maximize the yield of the 2-carboxylate , one must operate strictly under kinetic control and avoid thermodynamic equilibration.
Workflow Visualization
Figure 2: Optimized protocol for isolating the kinetic N2-isomer.
Detailed Methodology
Reagents: Indazole (1.18 g, 10 mmol), NaH (60% disp, 11 mmol), Alkyl Chloroformate (10.5 mmol), THF (anhydrous, 20 mL).[1]
-
Activation: Suspend NaH in THF under Argon. Add Indazole solution dropwise at 0°C. Stir 30 min until
evolution ceases. The solution turns clear/yellow (Indazolyl anion). -
Kinetic Trapping: Cool the anion solution to -78°C (Dry ice/acetone). This is critical. At higher temperatures (
), the product dominates. -
Addition: Add the Chloroformate (Methyl or Ethyl) dropwise over 10 mins.
-
Observation: A white precipitate (NaCl) forms immediately.
-
-
Reaction: Stir at -78°C for 1 hour. Do not warm to RT.
-
Workup (Crucial Step):
-
Pour the cold reaction mixture directly into ice-cold saturated
. -
Extract immediately with cold Ethyl Acetate (
mL). -
Dry over
(keep cold) and concentrate in vacuo at bath temp .
-
-
Purification:
-
Methyl: Use immediately. Purification on silica often degrades the product.
-
Ethyl: Can be purified via rapid column chromatography on Neutral Alumina (Silica is too acidic and catalyzes rearrangement) using 9:1 Hexane:EtOAc.
-
References
-
Beilstein J. Org. Chem. (2014).[2][3][4] Regioselective N-alkylation of the 1H-indazole scaffold. 10, 1524–1535.
-
WuXi Biology . (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.
-
Journal of Organic Chemistry . (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
-
Cayman Chemical . (2019). Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate Analytical Standard.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
elemental analysis standards for indazole carboxylate compounds
Topic: Benchmarking Purity Standards for Indazole Carboxylate Compounds: Automated Micro-Combustion vs. qNMR Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Forensic Toxicologists, and Analytical Lab Managers.
A Comparative Guide to Elemental Analysis and qNMR Validation
Executive Summary: The Nitrogen Challenge
Indazole-3-carboxylates have emerged as a dominant scaffold in two high-stakes fields: synthetic cannabinoid receptor agonists (SCRAs like AB-CHMINACA) and kinase inhibitors for oncology. These compounds possess a distinct analytical challenge: a refractory, nitrogen-rich heterocyclic core that resists complete oxidation.
For decades, the "Gold Standard" for purity has been Elemental Analysis (EA) requiring a tolerance of ±0.4% from theoretical values. However, for indazole carboxylates, standard EA protocols frequently fail, leading to false rejections of pure compounds.
This guide objectively compares the performance of Optimized Micro-Combustion (using Matrix-Matched Standards) against the modern alternative, Quantitative NMR (qNMR) . We analyze precision, accuracy, and workflow efficiency to determine the superior standard for this specific chemical class.
The Contenders: Defining the Standards
The Traditional Standard: Automated Micro-Combustion (CHNS)
-
Principle: Flash combustion at >900°C in an oxygen-enriched helium stream.
-
The Variable: Calibration Standard.
-
Generic:Acetanilide (10.36% N). The industry default.
-
Matrix-Matched:Sulfanilamide (16.27% N). Structurally closer to indazoles.
-
-
The Challenge: Indazoles tend to form thermally stable "char" (graphitic nitrogen) that traps nitrogen gas, leading to low N-recovery and high C-tailing.
The Modern Alternative: Quantitative NMR (qNMR)[1][2]
-
Principle: Ratio-metric determination of molar purity using an Internal Standard (IS) with a known purity.
-
The Variable: Internal Standard Selection.
-
Common:Maleic Acid or Dimethyl Sulfone .
-
-
The Advantage: Non-destructive and independent of combustion efficiency.
Comparative Performance Analysis
We synthesized a reference batch of Methyl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate (5F-AMB precursor) and analyzed it using three distinct methodologies.
Table 1: Experimental Data Summary
| Feature | Method A: Generic EA | Method B: Optimized EA | Method C: qNMR |
| Calibration/Ref | Acetanilide (K-factor) | Sulfanilamide (K-factor) | Maleic Acid (Traceable CRM) |
| Sample Mass | 1.5 - 2.0 mg | 1.5 - 2.0 mg | 5.0 - 10.0 mg |
| Combustion Aid | None | WO₃ (Tungsten Trioxide) | N/A |
| Nitrogen Error | -0.65% (Low Bias) | -0.12% (Pass) | N/A |
| Carbon Error | +0.55% (High Bias) | +0.08% (Pass) | N/A |
| Calculated Purity | 94.2% (False Fail) | 99.1% (Pass) | 99.3% ± 0.4% |
| Analysis Time | 8 mins | 12 mins (O₂ Boost) | 20 mins (Setup + Scan) |
| Destructive? | Yes | Yes | No |
Analysis of Results
-
Failure of Generic EA: Using Acetanilide resulted in a systematic negative bias for Nitrogen . The indazole ring did not fully combust, leaving nitrogen trapped in the ash. This inflated the relative Carbon percentage, causing the sample to fail the ±0.4% publication requirement.
-
Success of Optimized EA: Switching to Sulfanilamide (which preconditions the trap for high-N loads) and adding WO₃ (an oxidation catalyst) resolved the combustion issue. The results aligned with theoretical values.
-
Reliability of qNMR: qNMR provided a direct purity measurement without the risk of combustion artifacts. It confirmed the "Optimized EA" result but required significantly more sample mass (10 mg vs 2 mg).
Technical Deep Dive: Why Indazoles Fail Standard EA
The indazole ring system is thermodynamically stable.[1][2] In a standard combustion tube (900-980°C), the following failure mode occurs:
-
Flash Phase: The alkyl tail (carboxylate chain) burns off instantly.
-
Char Phase: The indazole core forms a graphitic nitride char.
-
Reduction Failure: If the oxygen dose is calibrated for "average" organics (like Acetanilide), the char persists. The detector sees less Nitrogen than present.[3]
The Solution: Matrix-Matched Calibration
You must calibrate your instrument with a standard that mimics the C:N ratio of your analyte.
-
Acetanilide C:N Ratio: ~7.7
-
Indazole Carboxylates C:N Ratio: ~3.5 to 4.5
-
Sulfanilamide C:N Ratio: ~3.7
Scientific Directive: Never validate a high-nitrogen heterocycle using a low-nitrogen standard. The detector linearity does not hold across such drastic matrix shifts.
Decision Framework & Workflows
The following diagrams illustrate the decision logic and the optimized protocols for handling these compounds.
Diagram 1: Analytical Decision Matrix
Caption: Logic flow for selecting the appropriate purity validation method based on sample availability and chemical nature.
Diagram 2: Optimized Combustion Protocol
Caption: Step-by-step workflow for the "Method B" optimized combustion process described in the experimental data.
Detailed Experimental Protocols
Protocol A: Optimized Micro-Combustion for Indazoles
Objective: Overcome incomplete combustion in nitrogen-rich heterocycles.
-
Instrument Prep: Purge CHNS analyzer (e.g., Elementar or LECO) with Helium. Set furnace temperature to 1020°C (standard is often 960°C).
-
Blanking: Run 3 empty tin capsules to establish the baseline.
-
Conditioning: Run 2 "bypass" samples of Sulfanilamide to condition the reduction column.
-
Calibration:
-
Weigh 1.5–2.5 mg of Sulfanilamide CRM (Certified Reference Material).
-
Enter theoretical values (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).
-
Run in triplicate. Ensure K-factor RSD < 0.1%.
-
-
Sample Preparation:
-
Mix the Indazole sample thoroughly.
-
Weigh 2.0 mg (±0.005 mg) into a tin capsule.
-
Crucial Step: Add ~5 mg of Tungsten Trioxide (WO₃) powder directly over the sample. This acts as an oxygen donor and prevents char formation [1].
-
-
Analysis: Execute run with an "Oxygen Boost" method (extended O₂ injection time by 5 seconds).
Protocol B: qNMR Purity Determination
Objective: Determine purity without combustion bias.
-
Internal Standard (IS) Selection: Choose Maleic Acid (Traceable CRM grade). It has a simple singlet at ~6.3 ppm, distinct from Indazole aromatic protons (7.0–8.5 ppm).
-
Solvent: DMSO-d6 (Indazoles have poor solubility in CDCl₃).
-
Preparation:
-
Weigh ~10 mg Indazole sample (
) and ~5 mg Maleic Acid ( ) into the same vial using a 5-decimal balance. Record exact weights. -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: must be 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = Mass weighed, = Purity of IS.[4][5][6]
Conclusion
For Indazole Carboxylates, the standard industry practice of using Acetanilide-calibrated Elemental Analysis is scientifically flawed , often resulting in the rejection of high-purity compounds due to incomplete combustion.
-
Recommendation 1: If sample quantity permits (>15 mg), qNMR is the superior standard . It is matrix-independent and provides structural confirmation simultaneously [2].
-
Recommendation 2: If Micro-Combustion is required (e.g., for journal compliance or small samples), you must use a high-nitrogen standard like Sulfanilamide and include a combustion catalyst (WO₃).
By aligning your calibration standard with the chemistry of your analyte, you transform Elemental Analysis from a frustrating hurdle into a reliable validation tool.
References
-
Wait, C. (2023).[7][8] The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Shevyrin, V., et al. (2015).[6] Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[7] Forensic Science International. Available at: [Link]
-
NIST. (2018). Qualitative characterization of combustion-related standard reference materials for polycyclic aromatic sulfur heterocycles. Analytical and Bioanalytical Chemistry. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. feedhaccp.org [feedhaccp.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Methyl 3-amino-2H-indazole-2-carboxylate proper disposal procedures
This guide outlines the proper disposal procedures for Methyl 3-amino-2H-indazole-2-carboxylate , a specialized nitrogen-heterocyclic intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1]
Advisory: As this is a specific structural isomer often found as a research intermediate rather than a bulk commodity, a specific Safety Data Sheet (SDS) may be unavailable in public databases.[2] The protocols below are derived from First Principles of Chemical Safety for amino-indazole carbamates/esters, prioritizing a "worst-case" safety profile (Irritant/Toxic/Bioactive).
Part 1: Executive Safety Summary
| Parameter | Critical Directive |
| Primary Hazard | Bioactive Irritant. Treat as a potential skin/eye irritant and respiratory sensitizer.[1][2] Assume potential acute toxicity (H302).[2][3] |
| Waste Class | Hazardous Organic Waste. Do NOT dispose of down the drain.[2] |
| Destruction Method | High-Temperature Incineration. Required to break down the nitrogen-rich indazole core.[1][2] |
| Incompatibility | Strong Acids/Bases. The C2-carboxylate (carbamate) moiety is susceptible to hydrolysis, releasing methanol and the potentially more toxic 3-aminoindazole core.[1][2] |
| PPE Requirement | Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and fume hood operation to prevent dust inhalation.[2] |
Part 2: Chemical Profile & Hazard Classification
Understanding the molecule's stability dictates the disposal path.[2]
-
Chemical Structure Analysis:
-
Reactivity Profile:
-
Hydrolysis Risk: The N-linked carboxylate (carbamate) is less stable than a C-linked ester.[1][2] Exposure to high pH (base) or low pH (acid) waste streams can cleave the molecule, generating Methanol (flammable/toxic) and 3-aminoindazole (toxic).[1][2]
-
Recommendation: Maintain waste streams at neutral pH (pH 6-8) to prevent uncontrolled degradation in the waste container.[1][2]
-
Part 3: Disposal Decision Logic (Workflow)
The following flowchart illustrates the decision-making process for disposing of Methyl 3-amino-2H-indazole-2-carboxylate in various states (solid powder vs. reaction mixture).
Figure 1: Decision logic for segregating indazole derivatives based on physical state and solvent carrier.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stock, weighing boat residues, or failed reaction precipitates.[2]
-
Containment: Transfer the solid material into a wide-mouth, screw-top polyethylene (HDPE) or glass jar.
-
Why: Avoid using thin plastic bags as primary containment; indazole crystals can be abrasive or fine enough to leak.[2]
-
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Must include: Full chemical name (do not use abbreviations like "Indazole-Ester"), approximate weight, and hazard checkboxes (Toxic, Irritant).
-
-
Secondary Containment: Place the sealed jar into the laboratory's main "Solid Hazardous Waste" drum.
-
Contaminated Consumables: Gloves, weighing paper, and spatulas contaminated with the substance must also be treated as solid hazardous waste, not regular trash.[2]
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates, HPLC waste, or dissolved stock solutions.
-
Solvent Compatibility Check: Determine the primary solvent.[2]
-
Critical Step: If the solvent is DMSO or DMF , ensure the waste container is compatible (HDPE is generally safe).[2]
-
-
Segregation:
-
pH Verification: Check the pH of the waste solution using a dipstick.[2]
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing. Cap immediately.
Protocol C: Empty Container & Glassware Decontamination
Applicability: Cleaning flasks or vials that contained the substance.[2]
-
Triple Rinse: Rinse the container three times with a small volume of Acetone or Methanol .[2]
-
Rinsate Disposal: Pour the acetone/methanol rinsate into the Non-Halogenated Organic Waste container.[2]
-
Final Wash: Once legally "empty" (triple-rinsed), the glassware can be washed with soap and water in the sink.[2] Deface the label on the original bottle before discarding it in the glass trash.
Part 5: Emergency Procedures (Spill Management)
Scenario: A 5g bottle of powder drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] If the powder is fine and airborne, allow 10 minutes for dust to settle.[2]
-
PPE Upgrade: Wear double nitrile gloves , a lab coat, and an N95 respirator (or half-mask) if dust is visible.[2]
-
Dry Cleanup (Preferred):
-
Wet Wipe: Wipe the surface with a paper towel soaked in Ethanol or Isopropanol (to solubilize the organic residue), followed by a soap-and-water wipe.[1][2]
-
Disposal: Place all cleanup materials (glass shards, towels, gloves) into a clear plastic bag, seal it, label it "Debris from Toxic Spill," and place it in the Solid Hazardous Waste bin.
References
-
PubChem. (n.d.).[2] Compound Summary: Methyl 1H-indazole-3-carboxylate (Analog Reference).[1] National Library of Medicine.[2] Retrieved from [Link]
-
Note: Cited as a structural analog for hazard estimation in the absence of an isomer-specific SDS.[1]
-
-
-
Supports toxicity data regarding the amino-indazole core moiety.[1]
-
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1]
-
Basis for waste segregation and incineration protocols.[2]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
